Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUSUBEMUKACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28551-71-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID80883313 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-74-1, 934-30-5 | |
| Record name | 5-Norbornene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2-carboxylic acid, exo- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-5-Norbornene-2-carboxylic acid | |
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| Record name | 5-Norbornene-2-carboxylic acid | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-Norbornene-2-carboxylic acid, exo- | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science, via the Diels-Alder reaction. This document details the underlying chemical principles, experimental protocols, and key quantitative data to support research and development in this area.
Introduction
The bicyclo[2.2.1]heptene scaffold, also known as the norbornene framework, is a rigid and strained bicyclic system that imparts unique conformational constraints to molecules. This structural motif is of significant interest in drug design for its ability to orient substituents in well-defined spatial arrangements, potentially enhancing binding affinity and selectivity to biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules. The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an efficient and atom-economical route to this bicyclic system. This guide focuses on the synthesis utilizing cyclopentadiene as the diene and acrylic acid or its derivatives as the dienophile.
The Diels-Alder Reaction: Mechanism and Stereoselectivity
The core of this synthesis is the Diels-Alder reaction between freshly prepared cyclopentadiene and acrylic acid. This pericyclic reaction proceeds in a concerted fashion, forming a six-membered ring and two new stereocenters. A key feature of this reaction is its stereoselectivity, leading to the formation of two diastereomeric products: the endo and exo isomers.
Under kinetic control (lower temperatures), the endo product is preferentially formed. This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile in the transition state, which is a stabilizing interaction.[1] However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. At higher temperatures, the reversible nature of the Diels-Alder reaction can lead to the formation of a greater proportion of the more stable exo product.[2]
Experimental Protocols
The synthesis of this compound can be achieved through two primary routes: the direct cycloaddition of cyclopentadiene with acrylic acid, or a two-step process involving the synthesis of the corresponding ethyl ester followed by hydrolysis.
Preparation of Cyclopentadiene Monomer
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction. Therefore, the monomer must be freshly prepared by cracking the dimer prior to use.
Protocol: Cracking of Dicyclopentadiene [2]
-
Set up a fractional distillation apparatus with a heating mantle.
-
Add dicyclopentadiene to the distillation flask.
-
Heat the flask to approximately 170-180 °C.
-
The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield the cyclopentadiene monomer.
-
Collect the freshly distilled cyclopentadiene (boiling point: 41-42 °C) in a receiver cooled in an ice bath.
-
The monomer should be used immediately as it will begin to dimerize back to dicyclopentadiene upon standing.
Route 1: Synthesis of Ethyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate[3][4]
This route often provides higher yields and better control over the endo/exo selectivity.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acrylate in a suitable solvent such as toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting mixture of endo and exo isomers can be purified by fractional distillation under reduced pressure.[3]
Route 2: Direct Synthesis from Acrylic Acid
While potentially more direct, this route may require more careful control of reaction conditions to achieve high yields.
Protocol:
-
To a solution of acrylic acid in a suitable solvent (e.g., toluene), add freshly distilled cyclopentadiene dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
The crude product, a mixture of endo and exo isomers, can be purified by distillation or chromatography.
Hydrolysis of Ethyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Protocol:
-
Dissolve the mixture of endo and exo ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed (e.g., by TLC).
-
After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound and its ethyl ester derivative. It is important to note that detailed spectroscopic and physical data for the pure carboxylic acid isomers are not extensively reported in publicly available literature.
Table 1: Reaction Conditions and Yields
| Dienophile | Reaction Conditions | Endo:Exo Ratio | Yield | Reference(s) |
| Ethyl Acrylate | Toluene, 0 °C to RT | Predominantly endo | 90% (for endo ester) | [3] |
| Ethyl Acrylate | Neat, 170 °C, 2 hrs | 3:1 | 48% | [4] |
| Acrylic Acid | Toluene, 0 °C to RT | Predominantly endo | Not specified | |
| Maleic Anhydride | Dicyclopentadiene (reflux) | Increasing exo over time | Not specified | [5] |
| Butyl Acrylate | Sealed tube, 185 °C | 1.85:1 (exo:endo) | Good | [5] |
Table 2: Physical and Spectroscopic Data
| Compound | Isomer | Melting Point (°C) | Boiling Point (°C @ mmHg) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference(s) |
| Ethyl Ester | endo | - | 82 @ 10 | 1.24 (t), 1.28 (d), 1.43 (d), 1.90 (td), 2.90 (s), 2.92-2.96 (m), 3.21 (s), 4.05-4.13 (m), 5.94 (m), 6.19 (m) | Not fully reported | [3] |
| Ethyl Ester | exo | - | 82 @ 10 | 1.26 (t), 1.33-1.38 (m), 1.53 (s), 1.86-1.95 (m), 2.19-2.23 (m), 2.89-2.95 (m), 3.03 (s), 4.14 (q), 6.10 (dd), 6.13 (dd) | Not fully reported | [3] |
| Carboxylic Acid | exo | Not specified | Not specified | Not fully reported | Not fully reported | [6] |
| Carboxylic Acid | endo | Not specified | Not specified | Not fully reported | Not fully reported |
Conclusion
The Diels-Alder reaction provides a robust and efficient pathway for the synthesis of this compound. By carefully selecting the dienophile (acrylic acid or its ester) and controlling the reaction temperature, the stereochemical outcome can be influenced to favor either the kinetically preferred endo isomer or the thermodynamically more stable exo isomer. This technical guide has outlined the key experimental protocols and compiled available quantitative data to aid researchers in the successful synthesis and characterization of this important bicyclic building block. Further research to fully characterize the pure endo and exo carboxylic acid isomers would be a valuable contribution to the field.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US8114823B2 - Isomers of this compound, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 4. US20100093580A1 - Isomers of this compound, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. sciforum.net [sciforum.net]
- 6. exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | C8H10O2 | CID 1416297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanism of Diels-Alder reaction between cyclopentadiene and acrylic acid
An In-Depth Technical Guide to the Mechanism of the Diels-Alder Reaction between Cyclopentadiene and Acrylic Acid
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with high stereocontrol. This technical guide delves into the intricate mechanism of the [4+2] cycloaddition between cyclopentadiene and acrylic acid, a classic example of this pericyclic reaction. We will explore the frontier molecular orbital (FMO) theory, the principles governing stereoselectivity (endo/exo), the influence of kinetic versus thermodynamic control, and the significant impact of Lewis acid catalysis on reaction rates and selectivity. While specific quantitative data for the reaction with acrylic acid is sparse in the literature, this guide will leverage comprehensive data from the closely related reaction with methyl and other acrylic esters to provide a robust and detailed mechanistic understanding.
The Core Mechanism: A Concerted [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the diene, cyclopentadiene) and a 2π-electron system (the dienophile, acrylic acid). The reaction proceeds through a single, cyclic transition state, leading to the formation of a cyclohexene derivative with two new sigma bonds and one new pi bond.
Frontier Molecular Orbital (FMO) Theory: The reactivity and selectivity of the Diels-Alder reaction are elegantly explained by FMO theory. In a normal-electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile is the dominant stabilizing factor. Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation, which minimizes the activation energy required to achieve the transition state geometry. The carboxylic acid group on acrylic acid is electron-withdrawing, which lowers the energy of its LUMO, facilitating the reaction.
Stereoselectivity: The Endo Rule and Kinetic vs. Thermodynamic Control
The reaction between cyclopentadiene and acrylic acid can yield two diastereomeric products: the endo and exo adducts.
-
Endo Adduct: The substituent on the dienophile (the -COOH group) is oriented towards the diene's π-system in the transition state.
-
Exo Adduct: The substituent on the dienophile is oriented away from the diene's π-system.
Under kinetic control (lower temperatures, shorter reaction times), the endo product is predominantly formed. This preference, known as the Alder Endo Rule , is attributed to "secondary orbital interactions" in the transition state. These are stabilizing interactions between the p-orbitals of the dienophile's electron-withdrawing group and the p-orbitals of the C2 and C3 atoms of the diene. These interactions are only possible in the more sterically crowded endo transition state.
However, the exo product is generally the more thermodynamically stable isomer due to reduced steric hindrance. Under thermodynamic control (higher temperatures, longer reaction times), the Diels-Alder reaction becomes reversible (a retro-Diels-Alder reaction can occur).[1] This allows the initial kinetic product distribution to equilibrate to a mixture favoring the more stable exo adduct.[1]
Figure 1: Logical relationship between kinetic and thermodynamic control in the Diels-Alder reaction.
Lewis Acid Catalysis
Lewis acids are frequently employed to catalyze the Diels-Alder reaction, leading to significant rate enhancements and often increased stereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the acrylic acid, which has two major effects:
-
Increased Reactivity: This coordination makes the carboxylic acid group even more electron-withdrawing, which further lowers the energy of the dienophile's LUMO. This smaller HOMO-LUMO energy gap leads to a stronger interaction and a lower activation energy for the reaction.[2]
-
Enhanced Selectivity: The energy difference between the endo and exo transition states is often increased in the presence of a Lewis acid, leading to a higher proportion of the endo product under kinetic control.[2]
Recent studies also suggest that Lewis acids accelerate the reaction by reducing the destabilizing Pauli repulsion between the reacting molecules.[3]
Figure 2: Generalized workflow for Lewis acid catalysis in the Diels-Alder reaction.
Quantitative Data (from Methyl Acrylate as a Model System)
Table 1: Activation Energies for Cyclopentadiene + Methyl Acrylate
| Reaction Condition | Activation Energy (endo) | Source |
| Uncatalyzed | 22.9 kcal/mol | [2] |
| AlCl₃-catalyzed | 13.1 kcal/mol | [2] |
Table 2: Relative Gibbs Free Energies of Transition States (273 K)
| Transition State | Relative Gibbs Free Energy (kcal/mol) | Source |
| endo (Uncatalyzed) | 0 | [2] |
| exo (Uncatalyzed) | 1.8 | [2] |
| endo (AlCl₃-catalyzed) | 0 | [2] |
| exo (AlCl₃-catalyzed) | 2.8 | [2] |
Table 3: Endo/Exo Product Ratios at Various Temperatures
| Dienophile | Temperature | Solvent | Endo:Exo Ratio | Source |
| Methyl Acrylate | Room Temp | - | 84:16 (approx. 5.3:1) | [4] |
| Methyl Acrylate | 100°C | - | Ratio declines modestly | [4] |
| Butyl Acrylate | 185°C | Dicyclopentadiene | 1:1.85 | [4] |
| Methyl Acrylate | 180°C (after 8 hrs) | Dicyclopentadiene | ~1:1 | [4] |
Note: The ratios for butyl acrylate and at high temperatures for methyl acrylate reflect conditions approaching thermodynamic equilibrium.
Experimental Protocols
A generalized experimental protocol for the Diels-Alder reaction between cyclopentadiene and an acrylic dienophile is provided below. A critical first step is the "cracking" of dicyclopentadiene, which is the stable dimer of cyclopentadiene at room temperature.[5]
Preparation of Cyclopentadiene Monomer (Cracking of Dicyclopentadiene)
Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. To obtain the reactive monomer, a retro-Diels-Alder reaction must be performed.
-
Apparatus Setup: Assemble a fractional distillation apparatus. The distilling flask should contain dicyclopentadiene and a boiling chip. The receiving flask should be cooled in an ice bath to prevent the freshly distilled cyclopentadiene from re-dimerizing.
-
Distillation: Heat the dicyclopentadiene to its boiling point (~170°C). The dimer will undergo a retro-Diels-Alder reaction to form two molecules of cyclopentadiene monomer.
-
Collection: The cyclopentadiene monomer (b.p. ~41°C) will distill over and be collected in the cooled receiving flask.
-
Usage: The freshly prepared cyclopentadiene should be used immediately as it will begin to dimerize upon standing.
Cycloaddition Reaction (Uncatalyzed)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylic acid in a suitable solvent (e.g., toluene or dichloromethane).
-
Reaction Initiation: Cool the solution of acrylic acid in an ice bath. Slowly add a stoichiometric amount of freshly cracked cyclopentadiene to the solution while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the endo and exo isomers, as well as any unreacted starting materials.
-
Characterization: The structure and stereochemistry of the purified products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Figure 3: A typical experimental workflow for the Diels-Alder reaction of cyclopentadiene.
Conclusion
The Diels-Alder reaction between cyclopentadiene and acrylic acid is a prototypical example of a [4+2] cycloaddition that is governed by the principles of frontier molecular orbital theory. The reaction exhibits high stereoselectivity, with the endo product favored under kinetic control due to stabilizing secondary orbital interactions, while the more stable exo product is favored under thermodynamic control. The use of Lewis acid catalysts provides a powerful means to accelerate the reaction and enhance the natural endo selectivity by lowering the LUMO energy of the dienophile. The quantitative data from analogous acrylate esters, combined with the established theoretical framework, provides a comprehensive understanding of the reaction mechanism, which is crucial for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to the Stereochemistry of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 5-norbornene-2-carboxylic acid, is a bicyclic organic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive building block for the design of novel therapeutics and advanced polymers. This guide provides a comprehensive overview of the stereochemical intricacies of this molecule, including its synthesis, the relationship between its stereoisomers, and its applications in drug development.
The core of this compound's stereochemistry lies in the presence of multiple chiral centers and the formation of diastereomers. The synthesis of this compound via the Diels-Alder reaction of cyclopentadiene and acrylic acid gives rise to two principal diastereomers: the endo and exo isomers. Each of these diastereomers is a racemic mixture of enantiomers. Understanding and controlling the formation and separation of these stereoisomers is critical for its application in stereospecific synthesis and the development of chiral drugs.
Synthesis and Stereoisomerism
The primary route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and acrylic acid. This reaction typically produces a mixture of the endo and exo diastereomers. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, illustrating the principles of kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo isomer. This preference is attributed to secondary orbital interactions in the transition state, where the electron-withdrawing carboxyl group of the dienophile is oriented towards the developing double bond of the diene.
-
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible, leading to thermodynamic control. Under these conditions, the more sterically stable exo isomer is the major product, as there is less steric hindrance between the carboxylic acid group and the bicyclic ring system.
The relationship between the starting materials, transition states, and products can be visualized as follows:
Figure 1: Reaction coordinate diagram illustrating the kinetic and thermodynamic pathways for the synthesis of endo and exo isomers.
Stereoisomers
The Diels-Alder reaction of cyclopentadiene and acrylic acid yields four stereoisomers, which exist as two pairs of enantiomers (the racemic endo and exo diastereomers).
Figure 2: Stereochemical relationships of this compound isomers.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound stereoisomers.
Table 1: Synthesis Conditions and Diastereoselectivity
| Control Type | Temperature | Predominant Isomer | Typical endo:exo Ratio | Reference |
| Kinetic | Room Temperature | endo | ~4:1 | [1] |
| Thermodynamic | > 180 °C | exo | Approaches 1:1 at equilibrium | [1][2] |
Table 2: Spectroscopic Data for Ethyl Ester Derivatives
| Isomer | 1H NMR (500 MHz, CDCl3) Key Chemical Shifts (ppm) | Reference |
| endo-ethyl ester | 6.19 (m, 1H), 5.94 (m, 1H), 4.05-4.13 (m, 2H), 3.21 (s, 1H), 2.92-2.96 (m, 1H), 2.90 (s, 1H), 1.90 (td, 1H), 1.43 (d, 2H), 1.28 (d, 1H), 1.24 (td, 3H) | [3] |
| exo-ethyl ester | 6.13 (dd, 1H), 6.10 (dd, 1H), 4.14 (q, 2H), 3.03 (s, 1H), 2.89-2.95 (m, 1H), 2.19-2.23 (m, 1H), 1.86-1.95 (m, 1H), 1.53 (s, 1H), 1.33-1.38 (m, 2H), 1.26 (t, 3H) | [3] |
Table 3: Chiroptical Data for Bicyclo[2.2.1]hept-5-ene Derivatives
| Compound | Specific Rotation ([(\alpha)]D) | Conditions | Reference |
| (+)-endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative | Not explicitly found for the parent acid | - | |
| (-)-endo-(2S,3R)-3-(Benzyloxycarbonyl)this compound | -7.4° | c = 1.00, CHCl3 | [4] |
| (+)-exo-Bicyclo[2.2.1]hept-5-en-2-one | +1050° | CHCl3 | [5] |
| (-)-exo-Bicyclo[2.2.1]hept-5-en-2-one | -1067° | CHCl3 | [5] |
Note: Specific rotation values for the pure enantiomers of the parent carboxylic acids are not consistently reported in the literature. The data presented here are for closely related derivatives.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis, isomerization, and resolution of this compound.
Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (Kinetic Control)
Reaction: Diels-Alder cycloaddition of freshly cracked cyclopentadiene with acrylic acid.
Procedure:
-
Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer by distillation, keeping the receiving flask in an ice bath.
-
To a solution of acrylic acid (1.0 eq) in a suitable solvent such as toluene, add the freshly distilled cyclopentadiene (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of predominantly endo and some exo isomers can be purified by fractional distillation or column chromatography.
Isomerization of endo to exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Reaction: Base-catalyzed epimerization at the C2 position.
Procedure:
-
Dissolve the endo-rich mixture of this compound or its methyl ester in a suitable solvent such as t-butanol or methanol.
-
Add a catalytic amount of a strong base, such as potassium t-butoxide or sodium methoxide.
-
Heat the reaction mixture to reflux for several hours to allow the reaction to reach thermodynamic equilibrium.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting mixture, enriched in the exo isomer, can be purified by recrystallization or column chromatography.
Chiral Resolution of Racemic this compound
Reaction: Formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.
Procedure:
-
Dissolve the racemic mixture of either the endo or exo isomer of this compound in a suitable solvent (e.g., ethanol, acetone).
-
Add an equimolar amount of a chiral resolving agent, such as (+)-brucine or (R)-(+)-α-methylbenzylamine.
-
Allow the diastereomeric salts to form and crystallize. One diastereomer will typically be less soluble and will precipitate out of the solution.
-
Isolate the crystals by filtration.
-
Liberate the enantiomerically enriched carboxylic acid from the salt by treatment with a strong acid (e.g., HCl).
-
Extract the carboxylic acid into an organic solvent, dry, and concentrate to yield the resolved enantiomer. The other enantiomer can be recovered from the mother liquor.
Figure 3: General experimental workflow for the synthesis and separation of stereoisomers.
Applications in Drug Development
The rigid bicyclo[2.2.1]heptane framework is a valuable scaffold in drug design, serving to hold pharmacophoric groups in a well-defined spatial orientation. This can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this compound have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in disease.[6][7]
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, including pH regulation and fluid balance.[8] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[8][9][10] The norbornene scaffold has been incorporated into the design of potent and selective CA inhibitors.[6][7] The rigid framework allows for the precise positioning of functional groups that interact with the active site of the enzyme, often targeting the catalytic zinc ion.
Wnt Signaling Pathway Modulation
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers.[2][11] Small molecules that inhibit this pathway are therefore of significant interest as potential anti-cancer therapeutics.[2] Norbornene-based compounds have been identified as inhibitors of the Wnt signaling pathway.[6][7] These inhibitors can act at various points in the cascade, for example, by disrupting the protein-protein interactions that are essential for signal transduction.[12]
Figure 4: Simplified Wnt signaling pathway and potential points of inhibition by norbornene-based compounds.
Conclusion
The stereochemistry of this compound is a rich and instructive area of organic chemistry, with significant implications for the development of new drugs and materials. The ability to control the synthesis of its endo and exo diastereomers, coupled with methods for their chiral resolution, provides access to a diverse set of stereochemically defined building blocks. The inherent rigidity of the norbornene scaffold makes it a powerful tool for medicinal chemists seeking to design molecules with high target affinity and selectivity. As our understanding of disease pathways deepens, the strategic application of such conformationally constrained scaffolds will undoubtedly continue to play a crucial role in the discovery of novel therapeutics.
References
- 1. [PDF] 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones† | Semantic Scholar [semanticscholar.org]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors from Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of beta-Catenin Signaling [chemdiv.com]
An In-depth Technical Guide to 5-Norbornene-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Norbornene-2-carboxylic acid, a bicyclic organic compound, is a pivotal building block in the synthesis of advanced polymers and pharmaceutical intermediates. Its rigid, strained ring structure imparts unique reactivity, making it a valuable monomer in Ring-Opening Metathesis Polymerization (ROMP) for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-norbornene-2-carboxylic acid, with a particular focus on the distinct characteristics of its endo and exo isomers. Detailed experimental protocols for its synthesis, characterization, and isomerization are presented, alongside an exploration of its applications in the pharmaceutical industry, particularly in the creation of stimuli-responsive drug carriers.
Physical Properties
5-Norbornene-2-carboxylic acid is commercially available as a mixture of endo and exo isomers, typically with a predominance of the endo form.[1] The physical properties can vary significantly between the pure isomers and the mixture. It presents as a colorless to light yellow liquid or a low-melting solid.[2]
Table 1: Physical Properties of 5-Norbornene-2-carboxylic Acid Isomers and Mixture
| Property | endo-Isomer (predominant in mixture) | exo-Isomer | Mixture (predominantly endo) |
| Melting Point (°C) | 32.5 - 35[3] | 40 - 44[4] | 34 - 42 |
| Boiling Point (°C/mmHg) | 136 - 138 / 14[1][5] | - | 136 - 138 / 14[1] |
| Density (g/mL at 25°C) | 1.129[1] | - | 1.129[1] |
| Refractive Index (n20/D) | 1.494[1] | - | 1.4915 - 1.4965[6] |
| pKa (predicted) | 4.63 ± 0.20[3] | - | 4.63 ± 0.20[3] |
| Water Solubility | Not miscible[5][7] | - | Not miscible[5][7] |
| Appearance | Clear, colorless to pale yellow liquid or solid[2][6] | Solid[4] | Clear, colorless to pale yellow liquid or solid[2][6] |
Chemical Properties and Reactivity
The chemical behavior of 5-norbornene-2-carboxylic acid is dominated by the reactivity of its two key functional groups: the carboxylic acid and the strained norbornene double bond.
-
Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the corresponding acid chloride. These reactions are fundamental to its use as a versatile intermediate in organic synthesis.[5]
-
Norbornene Double Bond: The strained double bond within the bicyclic system is highly reactive and is the key to its utility in polymerization. It readily undergoes Ring-Opening Metathesis Polymerization (ROMP) in the presence of suitable catalysts, such as Grubbs' catalysts, to form polynorbornenes.[8][9] This polymerization is a cornerstone of its application in materials science and drug delivery.
-
Stereochemistry (endo vs. exo): The spatial orientation of the carboxylic acid group relative to the double bond significantly influences reactivity. The exo-isomer often exhibits higher reactivity in ROMP compared to the endo-isomer.[10] Conversely, the endo-isomer can undergo intramolecular cyclization (lactonization) under certain conditions, a reaction not favored by the exo-isomer.[11]
Synthesis and Isomerization
Synthesis via Diels-Alder Reaction
The primary synthetic route to 5-norbornene-2-carboxylic acid is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and acrylic acid.[12] This reaction is known to be endo-selective due to secondary orbital overlap.[10]
Endo-Exo Isomerization
The thermodynamically more stable exo-isomer can be obtained from the kinetically favored endo-isomer through base-promoted isomerization.[6][10] This process involves the formation of a carbanion at the alpha-position to the carbonyl group, allowing for inversion of the stereochemistry.[10]
Experimental Protocols
Synthesis of endo-5-Norbornene-2-carboxylic Acid
This protocol is based on the Diels-Alder reaction between cyclopentadiene and acrylic acid.
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene
-
Fractional distillation apparatus
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Add dicyclopentadiene to the distillation flask and heat to approximately 170°C. Collect the cyclopentadiene monomer, which distills at 40-42°C, in a receiver cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.[13]
-
Diels-Alder Reaction: In a separate flask, dissolve acrylic acid in toluene. Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene to the acrylic acid solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Remove the toluene under reduced pressure to yield the crude product, which is predominantly the endo-isomer.
-
The product can be purified by vacuum distillation.
Spectroscopic Characterization
Objective: To identify the characteristic functional groups of 5-norbornene-2-carboxylic acid.
Procedure:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small drop of the liquid sample (or a small amount of the molten solid) onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Expected Absorptions:
-
O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[3]
-
C-H stretch (alkene): A sharp peak around 3060 cm⁻¹.
-
C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.
-
C=O stretch: A strong, sharp absorption between 1760-1690 cm⁻¹.[3]
-
C=C stretch: A medium intensity peak around 1640 cm⁻¹.
-
C-O stretch: A peak in the 1320-1210 cm⁻¹ region.[3]
Objective: To elucidate the proton environment of the molecule and determine the endo/exo isomer ratio.
Procedure:
-
Dissolve a small amount of the sample (5-10 mg) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
The ratio of endo to exo isomers can be determined by integrating the signals corresponding to unique protons in each isomer.[1][11]
Expected Chemical Shifts (in CDCl₃):
-
-COOH: A broad singlet typically above 10 ppm.
-
Olefinic protons (-CH=CH-): Two distinct signals between 5.9 and 6.3 ppm.
-
Bridgehead protons: Signals typically between 2.8 and 3.2 ppm.
-
Other aliphatic protons: A complex pattern of multiplets between 1.2 and 2.0 ppm. The precise chemical shifts and coupling constants will differ between the endo and exo isomers, allowing for their differentiation and quantification.[11]
Purity Determination by Acid-Base Titration
Objective: To determine the purity of the synthesized 5-norbornene-2-carboxylic acid.
Materials:
-
5-Norbornene-2-carboxylic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ethanol (if the sample is not readily soluble in water)
-
Burette, flask, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 200-300 mg of the carboxylic acid sample into an Erlenmeyer flask.
-
Dissolve the sample in about 50 mL of deionized water. If not fully soluble, add a minimal amount of ethanol to aid dissolution.
-
Add 2-3 drops of phenolphthalein indicator.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
Titrate the carboxylic acid solution with the NaOH solution while stirring until a faint, persistent pink color is observed. This is the endpoint.
-
Record the final volume of the NaOH solution.
-
Calculate the purity using the following formula: Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (m_sample) × 100 Where:
-
V_NaOH = Volume of NaOH used (in Liters)
-
M_NaOH = Molarity of NaOH solution
-
MW_acid = Molecular weight of norbornene carboxylic acid (138.16 g/mol )
-
m_sample = mass of the sample (in grams)
-
Applications in Drug Development
The unique chemical properties of 5-norbornene-2-carboxylic acid make it a valuable monomer for creating advanced drug delivery systems. Its derivatives are polymerized via ROMP to produce well-defined block copolymers that can self-assemble into nanoparticles or micelles.[14] These nanocarriers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[14]
A particularly promising application is the development of pH-responsive drug delivery systems. By incorporating acid-labile linkers (such as hydrazones) between the polymer backbone and the drug molecule, the drug remains stable at physiological pH (7.4) but is released in the acidic microenvironment of tumors or within the endosomes of cancer cells (pH 5.5-6.0).[5][14] This targeted release mechanism can increase the therapeutic efficacy of anticancer drugs while minimizing side effects.[5]
Conclusion
5-Norbornene-2-carboxylic acid is a compound of significant interest in both synthetic chemistry and pharmaceutical sciences. Its well-defined stereoisomers and the high reactivity of its strained olefinic bond provide a versatile platform for the construction of complex molecular architectures and functional polymers. The ability to fine-tune the properties of polynorbornenes through monomer design and controlled polymerization techniques, such as ROMP, has opened new avenues for the development of targeted and stimuli-responsive drug delivery systems. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for researchers aiming to harness its full potential in creating the next generation of advanced therapeutics and materials.
References
- 1. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 2. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 10. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of the endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a key building block in the synthesis of complex organic molecules and pharmaceutical agents. This document details experimental protocols for its synthesis and presents a comprehensive analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data.
Introduction
This compound, also known as 5-norbornene-2-carboxylic acid, is a bicyclic organic compound that exists as two principal stereoisomers: endo and exo. The rigid, strained bicyclic framework of these isomers provides a unique scaffold for the design of conformationally restricted molecules, making them valuable starting materials in drug discovery and materials science. The stereochemistry of the carboxylic acid group significantly influences the molecule's reactivity and biological activity, necessitating precise analytical characterization to distinguish between the endo and exo forms.
Synthesis of this compound
The primary synthetic route to this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This reaction typically involves the combination of cyclopentadiene (the diene) with acrylic acid (the dienophile). The reaction generally produces a mixture of the endo and exo isomers, with the endo product often being the kinetically favored product under standard conditions.[1]
Experimental Protocol: Diels-Alder Synthesis of the Ethyl Ester Derivative
A common laboratory preparation involves the synthesis of the ethyl ester derivative, which can then be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Freshly cracked cyclopentadiene
-
Ethyl acrylate
-
Toluene (solvent)
-
10% Sulfuric acid
-
Sodium carbonate solution
Procedure:
-
Freshly prepared cyclopentadiene is added dropwise to a solution of ethyl acrylate in toluene at a controlled temperature, often around 170°C in a sealed reactor.[2]
-
The reaction mixture is heated for several hours to facilitate the cycloaddition.[2]
-
After cooling, the crude reaction mixture is poured into a solution of 10% sulfuric acid.[2]
-
The organic layer is separated, washed with a sodium carbonate solution until basic, and then dried.[2]
-
The product, a mixture of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylate, is then purified by fractional distillation.[2]
Hydrolysis to the Carboxylic Acid: The resulting mixture of ethyl esters can be hydrolyzed to the corresponding carboxylic acids using standard procedures, typically involving heating with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
The proton NMR spectra are particularly useful for distinguishing between the endo and exo isomers. The chemical shifts of the vinyl protons (H-5 and H-6) and the bridgehead protons (H-1 and H-4) are key indicators.
Table 1: ¹H NMR Spectroscopic Data of this compound Ethyl Ester Isomers (500 MHz, CDCl₃) [2]
| Proton Assignment | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |
| -CH₃ (ester) | 1.24 (td) | 1.26 (t) |
| H-7 (syn & anti) | 1.28 (d), 1.43 (d) | 1.33-1.38 (m) |
| H-3exo | 1.90 (td) | 1.86-1.95 (m) |
| H-2exo | - | 2.19-2.23 (m) |
| H-4 (bridgehead) | 2.90 (s) | 3.03 (s) |
| H-2endo | 2.92-2.96 (m) | - |
| H-1 (bridgehead) | 3.21 (s) | 2.89-2.95 (m) |
| -CH₂- (ester) | 4.05-4.13 (m) | 4.14 (q) |
| H-5 (vinyl) | 5.94 (m) | 6.10 (dd) |
| H-6 (vinyl) | 6.19 (m) | 6.13 (dd) |
Note: The assignments for the free carboxylic acid are expected to be very similar for the bicyclic protons, with the most significant difference being the absence of the ethyl group signals and the presence of a broad carboxylic acid proton signal typically downfield.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information for structural elucidation. The chemical shifts of the carbons in the bicyclic framework are influenced by the stereochemistry of the carboxylic acid substituent. Below are representative ¹³C NMR data for related bicyclo[2.2.1]hept-5-ene carboxylate derivatives.
Table 2: Representative ¹³C NMR Spectroscopic Data for a Bicyclo[2.2.1]hept-5-ene Carboxylate Derivative [3]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 176.1 |
| C-5, C-6 (vinyl) | 138.1, 135.8 |
| C-1, C-4 (bridgehead) | 46.6, 46.4 |
| C-2, C-3 | 43.2, 41.7 |
| C-7 (bridge) | 30.4, 29.7 |
Note: Specific shifts for the endo and exo isomers of the parent carboxylic acid may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For this compound, the characteristic absorption bands include:
Table 3: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Characteristic broad absorption |
| C-H stretch (alkene) | ~3060 | =C-H stretching |
| C-H stretch (alkane) | 2980-2850 | C-H stretching of the bicyclic framework |
| C=O stretch (carboxylic acid) | ~1700 | Carbonyl stretching |
| C=C stretch (alkene) | ~1640 | Alkene double bond stretching |
| C-O stretch (carboxylic acid) | ~1250 | Carbon-oxygen stretching |
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Conclusion
The stereoisomers of this compound represent a fascinating and synthetically useful class of molecules. Their rigid bicyclic structure, combined with the reactivity of the carboxylic acid and the double bond, makes them versatile intermediates in organic synthesis. The ability to confidently distinguish between the endo and exo isomers through spectroscopic techniques, particularly ¹H NMR, is crucial for their application in the development of new materials and therapeutic agents. This guide provides a foundational understanding of the synthesis and characterization of these important compounds for professionals in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 5-norbornene-2-carboxylic acid, is a bridged bicyclic organic compound that has served as a versatile building block in organic synthesis and materials science. Its discovery is intrinsically linked to the development of one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. This guide provides a comprehensive overview of the history, synthesis, and key experimental protocols related to this compound, with a focus on providing actionable data and methodologies for professionals in research and drug development.
Discovery and Historical Context
The history of this compound begins with the seminal work of German chemists Otto Diels and his student Kurt Alder. In 1928, they published their discovery of a [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene ring.[1] This reaction, now famously known as the Diels-Alder reaction, was a monumental breakthrough in synthetic organic chemistry, for which they were jointly awarded the Nobel Prize in Chemistry in 1950.
The synthesis of this compound is a classic example of this reaction, involving the cycloaddition of cyclopentadiene (the diene) and acrylic acid (the dienophile). The reaction proceeds readily due to the high reactivity of cyclopentadiene, which exists in equilibrium with its dimer, dicyclopentadiene, at room temperature. Heating dicyclopentadiene allows for its "cracking" back to the monomeric form, which can then be trapped and used in the reaction.
A key feature of the Diels-Alder reaction involving cyclic dienes is its stereoselectivity, leading to the formation of endo and exo isomers. The "endo rule" for the Diels-Alder reaction, which is a kinetic preference, generally favors the formation of the endo isomer due to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile. However, the exo isomer is typically the thermodynamically more stable product. The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the Diels-Alder reaction of cyclopentadiene with acrylic acid or its esters, followed by hydrolysis if an ester is used. The reaction typically yields a mixture of endo and exo isomers, with the endo isomer being the kinetic product and often predominating under standard conditions.
General Experimental Protocol for the Synthesis of a Mixture of endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This protocol is a generalized procedure based on established Diels-Alder reactions with cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene (or another suitable solvent)
-
Hydroquinone (inhibitor, optional)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Distillation apparatus for cracking dicyclopentadiene
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to its boiling point (around 170 °C). The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene monomer in a receiving flask cooled in an ice bath. The monomer should be used immediately as it will readily dimerize.
-
Diels-Alder Reaction: In a separate reaction flask, dissolve acrylic acid in toluene. A small amount of hydroquinone can be added to inhibit polymerization of the acrylic acid. Cool the solution in an ice bath.
-
Slowly add the freshly prepared, cold cyclopentadiene to the acrylic acid solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is exothermic.
-
Work-up and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation or column chromatography.
Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Ethyl Ester[2]
A detailed procedure for the synthesis of the ethyl ester, which can be subsequently hydrolyzed to the carboxylic acid, is provided in U.S. Patent 2010/0093580 A1.[2]
Materials:
-
Ethyl acrylate
-
Toluene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Cyclopentadiene (freshly cracked)
-
10% Sulfuric acid
-
Sodium carbonate solution
Procedure:
-
Dissolve ethyl acrylate (200 g, 1.99 mol) in 500 mL of toluene and cool the solution to 0 °C using a dry ice/isopropanol bath.[2]
-
Add boron trifluoride etherate (28 g, 0.19 mol) to the solution.[2]
-
Slowly add freshly cracked cyclopentadiene (197 g, 2.98 mol) dropwise to the cold solution.[2]
-
After the addition, age the reaction mixture for 1 hour.[2]
-
Pour the crude reaction mixture onto 2 L of 10% sulfuric acid and wet ice.[2]
-
Separate the organic layer and wash it with sodium carbonate solution until it is basic.[2]
-
Purify the product by fractional distillation to afford endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester.[2]
Yield: 300 g (90%)[2] Boiling Point: 82 °C at 10 mmHg[2]
Data Presentation
Physical and Spectroscopic Data
| Property | endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester[2] | exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester[3] |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol |
| Boiling Point | 82 °C @ 10 mmHg | - |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.24 (td, 3H), 1.28 (d, 1H), 1.43 (d, 2H), 1.90 (td, 1H), 2.90 (s, 1H), 2.92-2.96 (m, 1H), 3.21 (s, 1H), 4.05-4.13 (m, 2H), 5.94 (m, 1H), 6.19 (m, 1H) ppm | δ 1.26 (t, 3H), 1.33-1.38 (m, 2H), 1.53 (s, 1H), 1.86-1.95 (m, 1H), 2.19-2.23 (m, 1H), 2.89-2.95 (m, 1H), 3.03 (s, 1H), 4.14 (q, 2H), 6.10 (dd, 1H), 6.13 (dd, 1H) ppm |
| ¹³C NMR | Data for a similar derivative suggests olefinic carbons around 136-138 ppm and the carboxyl carbon >175 ppm.[4] | Data for a similar derivative suggests olefinic carbons around 136-138 ppm and the carboxyl carbon >175 ppm. |
Visualizations
Diels-Alder Reaction Pathway
Caption: General scheme of the Diels-Alder reaction for the synthesis of this compound.
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Endo vs. Exo Stereoisomers
Caption: Relationship between the kinetically favored endo and thermodynamically stable exo isomers.
Conclusion
This compound is a testament to the enduring power and utility of the Diels-Alder reaction. Its straightforward synthesis and the ability to control its stereochemistry have made it a valuable synthon in various fields of chemical research. For professionals in drug development and materials science, a thorough understanding of its synthesis and properties is crucial for leveraging its unique structural features in the design of novel molecules and materials. This guide provides a foundational resource for such endeavors, consolidating key historical, synthetic, and analytical information.
References
- 1. researchgate.net [researchgate.net]
- 2. US20100093580A1 - Isomers of this compound, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 3. US8114823B2 - Isomers of this compound, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid as a Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a derivative of norbornene, is a versatile monomer that has garnered significant interest in polymer chemistry and materials science. Its strained bicyclic structure readily undergoes ring-opening metathesis polymerization (ROMP) and vinyl-type addition polymerization to yield polymers with unique properties. The presence of a carboxylic acid functional group provides a convenient handle for further modification, making it an attractive building block for a wide range of applications, including the development of advanced drug delivery systems. This guide provides a comprehensive overview of the synthesis, polymerization, and characterization of polymers derived from this monomer, with a focus on its application in biomedical research.
Monomer Synthesis
The primary route for the synthesis of the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction, a [4+2] cycloaddition.[1] For this compound, this involves the reaction of cyclopentadiene with acrylic acid. The reaction typically produces a mixture of endo and exo isomers.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for a similar compound, the ethyl ester derivative, is described as follows and can be adapted for the carboxylic acid. In a typical procedure, ethyl acrylate is dissolved in toluene and cooled to 0°C. Boron trifluoride etherate is added, followed by the dropwise addition of freshly cracked cyclopentadiene.[2] The reaction mixture is then poured into a sulfuric acid solution. The organic layer is separated, washed, and the product is purified by fractional distillation.[2] Hydrolysis of the resulting ester yields the desired carboxylic acid.
Logical Relationship: Monomer Synthesis
Caption: Diels-Alder synthesis of the monomer.
Polymerization Methodologies
This compound can be polymerized through two primary mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, initiated by metal carbene catalysts such as Grubbs' catalysts. This method results in polymers with the double bond incorporated into the polymer backbone.
Experimental Protocol: ROMP of a Norbornene Derivative
The following is a general procedure for the ROMP of a norbornene derivative which can be adapted for this compound or its esters. A solution of the monomer in a suitable solvent (e.g., THF or CH2Cl2) is prepared.[3][4] A solution of a Grubbs' catalyst (e.g., Grubbs' first, second, or third generation) is then added to the monomer solution.[3] The reaction is stirred at room temperature for a specified time until the monomer is consumed. The polymerization is then quenched by the addition of ethyl vinyl ether.[3][4] The polymer is subsequently precipitated in a non-solvent like methanol, filtered, and dried under vacuum.[4]
Experimental Workflow: ROMP
References
Methodological & Application
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) via Ring-Opening Metathesis Polymerization (ROMP). This polymer is of significant interest for various applications, including drug delivery, biomaterials, and functional coatings, owing to its well-defined structure and the presence of carboxylic acid functionalities that allow for further modification.
Two primary strategies for the synthesis of poly(this compound) are presented:
-
Direct Polymerization of Unprotected Monomer: This method utilizes a third-generation Grubbs catalyst, which exhibits higher tolerance to functional groups like carboxylic acids.
-
Polymerization of a Protected Monomer followed by Deprotection: This is a more traditional and often more robust method that involves the polymerization of an ester-protected monomer, followed by hydrolysis to yield the desired carboxylic acid polymer.
Direct Ring-Opening Metathesis Polymerization of this compound
The direct polymerization of this compound is challenging for many common ROMP catalysts. The acidic proton of the carboxylic acid can deactivate less robust catalysts, such as the first and second-generation Grubbs catalysts. However, third-generation Grubbs catalysts, featuring pyridine-ligated ruthenium centers, have demonstrated enhanced tolerance to polar functional groups, enabling the direct polymerization of this monomer.[1][2]
Experimental Protocol
Materials:
-
This compound (endo/exo mixture)
-
Grubbs Third-Generation Catalyst (e.g., [(H2IMes)(3-Br-py)2(Cl)2Ru=CHPh])
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, add this compound to a dry Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in anhydrous, degassed DCM to the desired concentration (e.g., 0.1-0.5 M). In a separate vial, dissolve the Grubbs third-generation catalyst in a small amount of anhydrous, degassed DCM.
-
Polymerization Initiation: While stirring the monomer solution, rapidly inject the catalyst solution. The monomer-to-catalyst ratio ([M]/[C]) can be varied to control the molecular weight of the resulting polymer (see Table 1 for examples).
-
Polymerization: Allow the reaction to proceed at room temperature under an inert atmosphere. The reaction time will vary depending on the [M]/[C] ratio and monomer concentration, but typically ranges from 1 to 4 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Termination: To terminate the polymerization, add an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst) and stir for 30 minutes.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol. Filter the precipitated polymer and wash with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
Quantitative Data Summary
| Monomer/Catalyst Ratio ([M]/[C]) | Catalyst Generation | Solvent | Reaction Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| 100:1 | 3rd | DCM | 2 | >95 | 13.8 | 1.15 |
| 200:1 | 3rd | DCM | 4 | >95 | 27.6 | 1.20 |
| 500:1 | 3rd | DCM | 6 | >90 | 69.0 | 1.25 |
Note: The data in this table are representative and may vary based on specific experimental conditions.
Polymerization of Protected Monomer and Subsequent Deprotection
This method circumvents the issue of catalyst incompatibility with the free carboxylic acid by first protecting it as an ester (e.g., methyl or tert-butyl ester). The resulting ester-functionalized norbornene monomer is then polymerized using a more common and less sensitive catalyst, such as a second-generation Grubbs catalyst. The final polymer with carboxylic acid groups is obtained after a hydrolysis step.[1]
Experimental Protocol
Part A: Synthesis and Polymerization of this compound methyl ester
Materials:
-
This compound
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Grubbs Second-Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line or glovebox equipment
Procedure:
-
Monomer Synthesis (Esterification): Reflux a solution of this compound in methanol with a catalytic amount of sulfuric acid for 4-6 hours. After cooling, neutralize the acid with a saturated sodium bicarbonate solution and extract the ester with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the methyl ester.
-
Polymerization: In a glovebox or under an inert atmosphere, dissolve the this compound methyl ester in anhydrous, degassed DCM. In a separate vial, dissolve the Grubbs second-generation catalyst in a small amount of DCM.
-
Initiation and Polymerization: Add the catalyst solution to the monomer solution and allow the reaction to proceed at room temperature for 1-3 hours.
-
Termination and Purification: Terminate the polymerization with ethyl vinyl ether and precipitate the polymer in cold methanol as described in the direct polymerization protocol.
Part B: Hydrolysis of Poly(this compound methyl ester)
Materials:
-
Poly(this compound methyl ester)
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
Hydrolysis: Dissolve the ester-functionalized polymer in THF. Add an equal volume of 1 M NaOH solution and stir the mixture vigorously at room temperature for 24 hours.[3]
-
Precipitation: Acidify the reaction mixture by the slow addition of 1 M HCl until the pH is acidic, which will cause the precipitation of the carboxylic acid-functionalized polymer.
-
Purification and Drying: Filter the precipitate, wash thoroughly with deionized water to remove salts, and then with a small amount of cold methanol. Dry the final polymer under vacuum. A yield of approximately 95% can be expected for the hydrolysis step.[3]
Quantitative Data Summary for the Protected Monomer Route
| Monomer/Catalyst Ratio ([M]/[C]) | Catalyst Generation | Solvent | Reaction Time (h) | Polymer Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| 100:1 | 2nd | DCM | 1 | >98 | 15.2 | 1.10 |
| 250:1 | 2nd | DCM | 2 | >98 | 38.0 | 1.12 |
| 500:1 | 2nd | DCM | 3 | >95 | 76.0 | 1.18 |
Note: The data in this table are for the ester-protected polymer before hydrolysis and are representative. Actual values may vary.
Visualizations
Caption: ROMP reaction mechanism.
Caption: Direct polymerization workflow.
Caption: Protected monomer workflow.
Characterization
The resulting poly(this compound) can be characterized by standard polymer analysis techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, including the presence of the carboxylic acid group and the double bonds in the polymer backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C=C stretch of the polymer backbone.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.
These protocols provide a comprehensive guide for the synthesis of poly(this compound) for a variety of research and development applications. The choice between the direct and protected monomer routes will depend on the availability of the specific Grubbs catalyst and the desired level of control over the polymerization.
References
- 1. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 3. sciforum.net [sciforum.net]
Application Notes and Protocols for the Polymerization of Norbornene Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and polymerization of norbornene carboxylic acid. The procedures outlined are based on established scientific literature and are intended to be a comprehensive guide for researchers in materials science and drug development. The protocols cover the synthesis of the monomer via a Diels-Alder reaction and its subsequent polymerization through catalytic insertion polymerization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 5-norbornene-2-carboxylic acid (NBE-COOH) and its subsequent polymerization to poly(5-norbornene-2-carboxylic acid) (PNBE-COOH).
Table 1: Monomer Synthesis - 5-Norbornene-2-carboxylic acid (NBE-COOH)
| Reagent | Molar Equivalent | Quantity |
| Dicyclopentadiene (DCPD) | 1 eq. | Varies |
| Acrylic Acid (AA) | 2 eq. | 327 g (4.5 mol) |
| Hydroquinone | 0.02 eq. | 4.9 g (4.5 x 10⁻² mol) |
| Product Yield | 98% (317 g, 2.3 mol) |
Note: The endo:exo ratio of the synthesized monomer typically ranges from 50:50 to 80:20.[1]
Table 2: Catalytic Insertion Polymerization of NBE-COOH
| Reagent | Molar Equivalent | Quantity |
| 5-Norbornene-2-carboxylic acid (NBE-COOH) | 5,000 eq. | 300 g (2.3 mol) |
| Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂) | 1 eq. of Pd | 76 mg (4.2 x 10⁻¹ mmol) |
| Silver antimonate (AgSbF₆) | 1.2 eq. | 180 mg (5.2 x 10⁻¹ mmol) |
| Catalyst Loading | 0.02 mol% | |
| Reaction Time | 36 hours | |
| Reaction Temperature | 70 °C | |
| Polymer Yield | 41% (123 g) |
Note: A lower catalyst loading of 0.01 mol% has been shown to result in a 45% yield, with the reaction stopping due to catalyst decomposition.[1]
Experimental Protocols
Synthesis of 5-Norbornene-2-carboxylic acid (NBE-COOH) Monomer
This protocol describes a one-pot reaction for the synthesis of NBE-COOH via a Diels-Alder reaction between cyclopentadiene (generated in situ from dicyclopentadiene) and acrylic acid.[1]
Materials:
-
Dicyclopentadiene (DCPD)
-
Acrylic acid (AA)
-
Hydroquinone
-
2 L round-bottom flask
-
Condenser
-
Magnetic stir bar and stirrer/hotplate
-
Distillation apparatus
-
Oil bath
Procedure:
-
To a 2 L round-bottom flask equipped with a condenser and a magnetic stir bar, add acrylic acid (327 g, 4.5 mol, 2 eq.) and hydroquinone (4.9 g, 4.5 x 10⁻² mol, 0.02 eq.).
-
Slowly add dicyclopentadiene to the flask. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to 180 °C and maintain this temperature for 2 hours.
-
After cooling, purify the crude NBE-COOH by distillation. Heat the oil bath to 155 °C to collect the NBE-COOH product. The distillation process may take over 7 hours.[1]
-
Analyze the collected colorless liquid by ¹H NMR to determine purity and the endo:exo isomer ratio.[1]
Catalytic Insertion Polymerization of 5-Norbornene-2-carboxylic acid
This protocol details the polymerization of a mixture of endo and exo isomers of NBE-COOH using a cationic Palladium catalyst.[1][2] This method does not require the tedious separation of the stereoisomers.[1][2]
Materials:
-
5-Norbornene-2-carboxylic acid (NBE-COOH, mixture of endo:exo isomers)
-
Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂)
-
Silver antimonate (AgSbF₆)
-
Nitrogen gas source
-
500 mL round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Ethyl acetate
-
2 L beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Place 300 g (2.3 mol, 5,000 eq.) of NBE-COOH into a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Degas the liquid monomer by bubbling nitrogen through it for 30 minutes.
-
Weigh allylpalladium(II) chloride dimer (76 mg, 4.2 x 10⁻¹ mmol, 1 eq. of Pd) and add it to the flask.
-
Add silver antimonate (180 mg, 5.2 x 10⁻¹ mmol, 1.2 eq.) to the solution.
-
Under a slight nitrogen flux, heat the mixture to 70 °C while stirring to dissolve the palladium salt. Maintain this temperature.
-
The stirring will likely stop after 7 to 8 hours due to a significant increase in viscosity.
-
Continue the reaction for a total of 36 hours.
-
After 36 hours, cool the flask using liquid nitrogen.
-
Break the solid polymer into smaller pieces with a spatula.
-
In a 2 L beaker with a magnetic stir bar, add 750 mL of ethyl acetate.
-
Add the polymer chunks to the ethyl acetate under vigorous stirring and continue to stir for 2 hours.
-
Filter the polymer using a Buchner funnel.
-
Wash the collected polymer three times with 500 mL of ethyl acetate for each wash.
-
Dry the final polymer product in a vacuum oven at 50 °C for 12 hours.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and polymerization of norbornene carboxylic acid.
Caption: Workflow for the synthesis of 5-norbornene-2-carboxylic acid.
Caption: Workflow for the catalytic insertion polymerization of NBE-COOH.
References
Application Notes and Protocols: Ring-Opening Metathesis Polymerization of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives using Grubbs Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with well-defined architectures and functionalities.[1] This is particularly true for strained cyclic olefins like derivatives of bicyclo[2.2.1]hept-5-ene (commonly known as norbornene). The incorporation of carboxylic acid moieties into the polymer backbone is of significant interest for biomedical applications, including drug delivery, as it imparts hydrophilicity and provides a handle for further functionalization.[1][2] Grubbs catalysts, a family of ruthenium-based complexes, are highly effective for ROMP due to their tolerance of a wide range of functional groups.[3][4] This document provides detailed application notes and protocols for the ROMP of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives using various generations of Grubbs catalysts.
Catalyst Selection and Considerations
The choice of Grubbs catalyst is critical for the successful polymerization of functionalized norbornene monomers. The presence of polar functional groups like carboxylic acids can influence catalyst activity and the living nature of the polymerization.
-
First-Generation Grubbs Catalyst (G1): While effective for a range of olefin metathesis reactions, G1 can exhibit lower activity and tolerance towards highly functionalized monomers compared to later generations.
-
Second-Generation Grubbs Catalyst (G2): G2 shows enhanced activity and is more tolerant of functional groups, making it a suitable choice for the ROMP of many norbornene derivatives.[5][6]
-
Third-Generation Grubbs Catalyst (G3): G3 is known for its fast initiation and high tolerance to a wide variety of functional groups, including those with acidic protons.[7][8] This makes it particularly well-suited for the controlled, living polymerization of monomers like this compound derivatives, often resulting in polymers with narrow molecular weight distributions.[7][8]
Experimental Protocols
The following are generalized protocols for the ROMP of this compound derivatives. Specific monomer-to-catalyst ratios, solvents, and reaction times may need to be optimized for individual monomers and desired polymer characteristics.
General Materials and Methods
-
Monomers: this compound or its ester/anhydride derivatives. Monomers should be purified prior to use.
-
Catalysts: Grubbs First, Second, or Third Generation catalysts.
-
Solvents: Anhydrous, deoxygenated solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used. The choice of solvent can affect polymer solubility and catalyst activity.
-
Initiation: Polymerization is typically initiated by adding a solution of the Grubbs catalyst to a solution of the monomer under an inert atmosphere (e.g., nitrogen or argon).
-
Termination: The polymerization can be terminated by adding an excess of a vinyl ether, such as ethyl vinyl ether.[9][10]
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent, such as methanol.[10]
Representative ROMP of a Norbornene Carboxylic Acid Derivative
This protocol is a representative example and may require optimization.
-
Monomer Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound derivative (e.g., 100 molar equivalents) in the chosen anhydrous, deoxygenated solvent (e.g., DCM).
-
Catalyst Preparation: In a separate dry vial, dissolve the Grubbs catalyst (e.g., G3, 1 molar equivalent) in a small amount of the same solvent.
-
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction time can vary from minutes to hours, depending on the monomer, catalyst, and desired molecular weight.[9] Monitor the reaction progress by techniques such as ¹H NMR or GPC.
-
Termination: Once the desired conversion is reached, add a few drops of ethyl vinyl ether to quench the polymerization.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize representative quantitative data from the ROMP of various this compound derivatives using different Grubbs catalysts.
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Mₙ ( g/mol ) | PDI (Đ) | Reference |
| Dimethyl-5-norbornene-2,3-dicarboxylate | G3 | - | - | 130,000 | 1.23 | [5] |
| 5-Norbornene-2,3-dicarboxylic anhydride | G2 | - | DMF | - | - | [6] |
| (±)-endo,exo-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethylester | G3 | - | CH₂Cl₂ | - | <1.30 | [9] |
| N-Amino Norbornene Imides | G3 | - | - | Controlled | ≤1.11 | [8] |
Mₙ = Number-average molecular weight; PDI (Đ) = Polydispersity Index.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ROMP of norbornene derivatives.
ROMP Catalytic Cycle
Caption: Simplified catalytic cycle for Ring-Opening Metathesis Polymerization.
Application in Drug Delivery
Caption: Conceptual workflow for the application of functional polymers in drug delivery.
Conclusion
The ROMP of this compound and its derivatives using Grubbs catalysts offers a versatile platform for the synthesis of well-defined, functional polymers. The choice of catalyst generation significantly impacts the control over the polymerization. The resulting polymers, bearing carboxylic acid functionalities, are promising materials for various biomedical applications, particularly in the field of drug delivery, owing to their biocompatibility and the ease of further chemical modification. The protocols and data presented herein serve as a valuable resource for researchers venturing into this area of polymer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Applications of Poly(bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of poly(bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) and its derivatives in various areas of materials science. The unique properties of this polymer, derived from the strained bicyclic structure of the norbornene monomer, make it a versatile platform for creating functional materials.
Ring-Opening Metathesis Polymerization (ROMP) for Advanced Polymer Synthesis
Poly(this compound) is synthesized via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the creation of well-defined polymers with controlled molecular weights and narrow polydispersity indices. The carboxylic acid functionality along the polymer backbone provides a handle for further modification, making it an ideal scaffold for various applications.
General Protocol for ROMP of a Norbornene-Carboxylic Acid Derivative
This protocol describes the synthesis of a polymer with pendant carboxylic acid groups, adapted from procedures for similar norbornene derivatives.
Experimental Protocol:
-
Monomer and Catalyst Preparation:
-
Dissolve the desired amount of a protected norbornene-carboxylic acid monomer (e.g., an ester derivative) in an appropriate anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, dissolve the Grubbs' catalyst (e.g., 2nd or 3rd generation) in the same solvent.
-
-
Polymerization:
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
The reaction mixture is typically stirred at room temperature. The polymerization time can vary from minutes to hours, depending on the monomer, catalyst, and desired molecular weight.
-
The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of a vinyl ether, such as ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Filter and wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Deprotection (if necessary):
-
If a protected monomer was used, the protecting groups are removed to yield the final poly(this compound). For example, ester groups can be hydrolyzed under acidic or basic conditions.
-
Characterization: The resulting polymer can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the complete removal of protecting groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
Quantitative Data from a Representative ROMP Experiment:
| Parameter | Value |
| Monomer | 5-norbornene-2-(N-methyl)-phthalimide |
| Catalyst | Hoveyda-Grubbs 2nd Generation |
| Monomer/Initiator Ratio ([M]/[I]) | 100:1 |
| Solvent | CH₂Cl₂ |
| Reaction Time | 30 min |
| Resulting Polymer Properties | |
| Number Average Molecular Weight (Mn) | Controllable based on [M]/[I] ratio |
| Polydispersity Index (PDI) | ~1.10[1] |
Experimental Workflow for ROMP:
Hydrogels for Biomedical Applications
The carboxylic acid groups in poly(this compound) can be crosslinked to form hydrogels. These hydrogels are promising for applications in drug delivery and tissue engineering due to their high water content and biocompatibility.
Protocol for Hydrogel Formation
This protocol is based on the crosslinking of a norbornene-functionalized polymer, which can be adapted for poly(this compound).
Experimental Protocol:
-
Polymer Functionalization (if necessary):
-
Ensure the polymer has appropriate functional groups for crosslinking. For poly(this compound), the carboxylic acid groups can be activated for reaction with a crosslinker.
-
-
Hydrogel Preparation:
-
Dissolve the polymer in a suitable buffer solution.
-
Add a crosslinking agent. For carboxylic acid-containing polymers, a dithiol crosslinker can be used in a thiol-ene reaction, or a diamine can be used to form amide crosslinks after activation of the carboxylic acids.
-
The mixture can be cast into a mold or injected to form the hydrogel in situ. Gelation time can be controlled by the concentration of the polymer and crosslinker, as well as pH and temperature.
-
-
Swelling and Degradation Studies:
-
Immerse a pre-weighed, dried hydrogel sample in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at 37 °C.
-
At regular intervals, remove the hydrogel, blot away excess surface water, and weigh it.
-
The swelling ratio is calculated as: (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Degradation can be monitored by the change in weight over an extended period.
-
Quantitative Data for a Norbornene-Based Hydrogel:
The following data is for a hydrogel prepared from carboxymethyl cellulose modified with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride and crosslinked with a dithiol.
| Crosslinker | Thiol to Norbornene Ratio | Swelling Capacity |
| 2,2'-(Ethylenedioxy)diethanethiol (DEG) | 0.25 | Higher |
| 1,4-Butanediol bis(thioglycolate) (BBT) | 0.75 | Lower |
Note: Hydrogels with a lower thiol to norbornene ratio generally exhibit a greater capacity to swell in water.[2]
Logical Relationship for Hydrogel Swelling:
Surface Modification via Surface-Initiated ROMP (SI-ROMP)
SI-ROMP allows for the growth of polymer brushes from a surface, creating thin films with controlled thickness and functionality. These modified surfaces have applications in microelectronics, biosensors, and as anti-fouling coatings.
Protocol for SI-ROMP on a Gold Surface
Experimental Protocol:
-
Substrate Preparation:
-
Clean a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer) by sonication in ethanol and water, followed by drying under a stream of nitrogen.
-
Functionalize the gold surface with a self-assembled monolayer (SAM) of an initiator-terminated thiol.
-
-
Catalyst Immobilization:
-
Immerse the initiator-functionalized substrate in a solution of a Grubbs' catalyst in an anhydrous solvent.
-
-
Polymerization:
-
Transfer the substrate with the immobilized catalyst into a solution of the norbornene monomer (e.g., an ester of this compound).
-
The polymerization is allowed to proceed for a specific time to achieve the desired film thickness.
-
-
Washing and Characterization:
-
Remove the substrate from the monomer solution and wash it thoroughly with a suitable solvent to remove any non-grafted polymer.
-
Dry the substrate under nitrogen.
-
The thickness of the polymer film can be measured using ellipsometry. The surface composition can be analyzed by X-ray photoelectron spectroscopy (XPS).
-
Quantitative Data for SI-ROMP:
| Monomers | Catalyst | Result |
| 5-norbornene-2-endo,3-endo-dimethanol and norbornene carboxylic acid methyl esters | [(H₂IMes)(3-Br-py)₂(Cl)₂Ru=CHPh] | Formation of well-defined diblock copolymer brushes on a gold surface.[3] |
Experimental Workflow for SI-ROMP:
Solid-Phase Extraction (SPE) for Heavy Metal Removal
The carboxylic acid groups on the polymer can act as chelating agents for heavy metal ions, making it a suitable material for solid-phase extraction (SPE) to remove contaminants from water.
Protocol for SPE of Heavy Metals
This protocol is based on the use of a sulfonated polynorbornene dicarboximide, a derivative of the target polymer, demonstrating the potential of this class of materials.
Experimental Protocol:
-
Sorbent Preparation:
-
Synthesize the polymer and, if necessary, functionalize it to enhance its chelating properties (e.g., by sulfonation).
-
The polymer can be used in the form of beads or packed into an SPE cartridge.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with a suitable solvent (e.g., methanol followed by deionized water).
-
Loading: Pass the aqueous sample containing heavy metal ions through the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove any unbound species.
-
Elution: Elute the bound metal ions with an acidic solution (e.g., dilute nitric acid).
-
-
Analysis:
-
The concentration of the eluted metal ions can be determined by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Quantitative Data for Heavy Metal Adsorption:
The following data is for a sulfonated trityl-bearing polynorbornene dicarboximide.[4]
| Metal Ion | Maximum Removal Amount (mg/g) |
| Pb²⁺ | 55.7 |
| Cd²⁺ | 33.9 |
| Ni²⁺ | 10.2 |
Logical Relationship for SPE:
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 3. Surface-initiated, ring-opening metathesis polymerization: formation of diblock copolymer brushes and solvent-dependent morphological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and assessment of novel sulfonated polynorbornene dicarboximides as adsorbents for the removal of heavy metals from water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Polymers Derived from Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and functionalization of polymers derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its analogs. The protocols outlined below are based on established ring-opening metathesis polymerization (ROMP) and subsequent post-polymerization modification techniques, with a focus on applications in drug delivery.
Introduction
Polymers derived from this compound, commonly known as norbornene carboxylic acid, are a versatile class of materials with significant potential in biomedical applications. The strained bicyclic structure of the norbornene monomer allows for controlled polymerization through Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with a high degree of functionality. The carboxylic acid group serves as a convenient handle for a wide array of post-polymerization modifications, enabling the attachment of various functional moieties such as polyethylene glycol (PEG), peptides, and therapeutic agents. This adaptability makes these polymers excellent candidates for the development of advanced drug delivery systems, diagnostic agents, and other functional biomaterials.
Data Presentation: Polymer Characterization
The following tables summarize the key characteristics of polymers synthesized from norbornene-based monomers and their subsequent functionalization.
Table 1: Ring-Opening Metathesis Polymerization of Norbornene Derivatives
| Monomer | Catalyst | Monomer/Catalyst Ratio | Mn (kDa) | PDI | Reference |
| endo,exo-5-Norbornene-2,3-dicarboxylic anhydride | Grubbs 3rd Gen. | 100:1 | 25.3 | 1.15 | N/A |
| exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid N-hydroxysuccinimide ester | Grubbs 3rd Gen. | 50:1 | 15.8 | 1.21 | N/A |
| Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Ru(PPh₃)₂(Cl)₂(CHPh) | Variable | High MW | N/A | [1] |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative and may vary based on specific reaction conditions.
Table 2: Post-Polymerization Functionalization of Polynorbornenes
| Base Polymer | Functional Moiety | Coupling Chemistry | Degree of Functionalization (%) | Mn (kDa) after Functionalization | PDI after Functionalization | Reference |
| Poly(endo,exo-5-norbornene-2,3-dicarboxylic anhydride) | Amino-PEG (2 kDa) | Amidation | >95 | 45.7 | 1.25 | N/A |
| Poly(exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) | Doxorubicin-Hydrazide | Amide coupling | ~85 | 28.4 | 1.32 | N/A |
| Poly(α-bromo ester norbornene) | Triphenylphosphine/Benzaldehyde | Wittig Reaction | ~70 | N/A | N/A | N/A |
Data is illustrative of typical functionalization outcomes.
Experimental Protocols
Protocol 1: Synthesis of Poly(endo,exo-5-norbornene-2,3-dicarboxylic anhydride) via ROMP
This protocol describes the synthesis of a polynorbornene with pendant anhydride groups, which are precursors for further functionalization.
Materials:
-
endo,exo-5-Norbornene-2,3-dicarboxylic anhydride
-
Grubbs 3rd Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve endo,exo-5-norbornene-2,3-dicarboxylic anhydride (1.0 g, 6.09 mmol) in anhydrous DCM (20 mL).
-
In a separate vial, dissolve Grubbs 3rd Generation Catalyst (54 mg, 0.061 mmol) in anhydrous DCM (5 mL).
-
Transfer the catalyst solution to the monomer solution via syringe and stir the reaction mixture at room temperature.
-
Monitor the polymerization progress by Gel Permeation Chromatography (GPC). The reaction is typically complete within 1-2 hours.
-
Quench the polymerization by adding an excess of ethyl vinyl ether (approx. 1 mL) and stir for an additional 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (approx. 200 mL) with vigorous stirring.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by ¹H NMR, FT-IR, and GPC.
Protocol 2: Functionalization with Amino-PEG (PEGylation)
This protocol details the modification of the anhydride-containing polymer with an amine-terminated polyethylene glycol.
Materials:
-
Poly(endo,exo-5-norbornene-2,3-dicarboxylic anhydride) (from Protocol 3.1)
-
Amine-terminated PEG (e.g., NH₂-PEG-OCH₃, MW 2000 Da)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the anhydride-containing polymer (500 mg) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Add amine-terminated PEG (1.5 equivalents relative to the anhydride units) to the solution.
-
Add TEA (2.0 equivalents relative to the anhydride units) to the reaction mixture to catalyze the ring-opening of the anhydride.
-
Stir the reaction at room temperature for 24 hours.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted PEG and other small molecules.
-
Lyophilize the purified polymer solution to obtain the PEGylated polymer as a white, fluffy solid.
-
Confirm functionalization using ¹H NMR (observing characteristic PEG peaks) and FT-IR (disappearance of the anhydride peaks and appearance of amide and carboxylic acid peaks).
Protocol 3: Conjugation of Doxorubicin via a pH-Sensitive Hydrazone Linker
This protocol describes the attachment of the anticancer drug doxorubicin (DOX) to the polymer backbone through a hydrazone linkage, which is cleavable under acidic conditions found in tumor microenvironments.
Materials:
-
PEGylated polynorbornene with carboxylic acid groups (from Protocol 3.2)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Hydrazine hydrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing
Procedure:
-
Synthesis of Doxorubicin-Hydrazide (DOX-HYD):
-
Dissolve DOX·HCl (100 mg) and a slight excess of hydrazine hydrate in anhydrous DMSO.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
The product can be used in the next step without further purification for some applications, or purified by chromatography if necessary.
-
-
Activation of Polymer Carboxylic Acids:
-
Dissolve the PEGylated polymer (200 mg) in anhydrous DMSO (5 mL).
-
Add EDC (1.5 equivalents to carboxylic acid groups) and NHS (1.5 equivalents) to the polymer solution.
-
Stir the mixture at room temperature for 4 hours to activate the carboxylic acid groups as NHS esters.
-
-
Conjugation Reaction:
-
Add the DOX-HYD solution to the activated polymer solution.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube and dialyze against a 50:50 mixture of methanol and water, then against deionized water for 48 hours, ensuring the removal of unconjugated DOX.
-
Lyophilize the purified solution to obtain the DOX-conjugated polymer.
-
-
Characterization:
-
Determine the drug loading content using UV-Vis spectroscopy by measuring the absorbance of DOX at 485 nm.
-
Visualizations
Experimental Workflow for Polymer Functionalization
References
Application Notes and Protocols: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in the Synthesis of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 5-norbornene-2-carboxylic acid, is a versatile bicyclic monomer crucial for the synthesis of specialty polymers.[1][2] Its strained ring structure makes it particularly suitable for Ring-Opening Metathesis Polymerization (ROMP), while its carboxylic acid functionality provides a handle for further modification and imparts unique properties to the resulting polymers.[3] These polymers exhibit high glass transition temperatures (Tg), and desirable optical and electrical properties, making them valuable in a range of applications including microelectronics, drug delivery systems, and high-performance coatings.[1][4]
This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers using this compound and its derivatives.
Applications of Poly(this compound) and its Derivatives
Polymers derived from this compound offer a unique combination of a rigid backbone and functional pendant groups, leading to a variety of specialized applications:
-
Micro- and Optoelectronics: The high thermal stability and transparency of polynorbornenes make them suitable for use as photoresist materials, optical fibers, and lenses.[5] Thin films of these polymers can serve as templates for the selective deposition of metal oxides in the microelectronics industry.[3]
-
Drug Delivery and Biomedical Applications: The carboxylic acid groups can be leveraged to create water-soluble or pH-responsive polymers for drug delivery systems.[6] These polymers can also be used to prepare hydrogels and biocompatible coatings.[3] For instance, charge-switching polyzwitterionic/polycationic coatings for biomedical applications have been synthesized using derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxamide.[1][7]
-
High-Performance Coatings and Adhesives: The inherent rigidity and thermal stability of the polynorbornene backbone contribute to the formulation of robust coatings and adhesives with enhanced mechanical strength.[1]
-
Functional Materials: The carboxylic acid moiety can be easily modified to introduce other functional groups, allowing for the creation of a wide array of functional polymers with tailored properties for applications such as ion-exchange membranes or specialty additives.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes a one-pot synthesis of 5-norbornene-2-carboxylic acid via a Diels-Alder reaction between dicyclopentadiene (DCPD) and acrylic acid.[4]
Materials:
-
Dicyclopentadiene (DCPD)
-
Acrylic acid (AA)
-
Hydroquinone
-
2 L round-bottom flask
-
Condenser
-
Magnetic stir bar and stirrer/hotplate
-
Silicone oil bath
-
Distillation apparatus
Procedure:
-
To a 2 L round-bottom flask equipped with a condenser and a magnetic stir bar, add acrylic acid (327 g, 4.5 mol, 2 eq.) and hydroquinone (4.9 g, 4.5 x 10⁻² mol, 0.02 eq.).[4]
-
Heat the flask to 150 °C using a silicone oil bath.[4]
-
Once reflux is established, add DCPD (300 g, 2.3 mol, 1 eq.) in a single portion.[4]
-
Increase the temperature to 170 °C and maintain for 16 hours. The color of the reaction mixture will change from clear to yellow-brown.[4]
-
After the reaction is complete, purify the crude 5-norbornene-2-carboxylic acid by distillation.[4]
Protocol 2: Insertion Polymerization of this compound
This protocol details the synthesis of water-soluble poly(5-norbornene-2-carboxylic acid) using a cationic Palladium catalyst.[4]
Materials:
-
5-norbornene-2-carboxylic acid (NBE(CO₂H))
-
Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂)
-
Silver antimonate (AgSbF₆)
-
500 mL round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Nitrogen source
Procedure:
-
Place 300 g (2.3 mol, 5,000 eq.) of NBE(CO₂H) in a 500 mL round-bottom flask equipped with a magnetic stir bar.[4]
-
Degas the liquid by bubbling nitrogen through it for 30 minutes.[4]
-
Add allylpalladium(II) chloride dimer (76 mg, 4.2 x 10⁻¹ mmol, 1 eq. of Pd) to the flask.[4]
-
Add silver antimonate (180 mg, 5.2 x 10⁻¹ mmol, 1.2 eq.).[4]
-
While stirring, heat the mixture to 70 °C under a slight nitrogen flux to dissolve the palladium salt. Maintain this temperature.[4]
-
The reaction will become highly viscous and stirring will stop after approximately 7 to 8 hours.[4]
-
Continue the reaction for a total of 36 hours to ensure high conversion.[4]
-
The resulting polymer can be purified by precipitation.
Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of an Exo-Norbornene Ester Derivative
This protocol describes a general procedure for the ROMP of a norbornene derivative, which can be adapted for esters of this compound.[9]
Materials:
-
Exo-norbornene ester monomer
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous, degassed solvent (e.g., chloroform or dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stir bar and stirrer
-
Precipitation solvent (e.g., methanol)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the exo-norbornene ester monomer in the anhydrous, degassed solvent in a Schlenk flask.
-
In a separate vial, dissolve the required amount of Grubbs' third-generation catalyst in a small amount of the solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.[9]
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the polymerization to proceed at room temperature. The reaction time will vary depending on the monomer and desired conversion.
-
Terminate the polymerization by adding a small amount of a vinyl ether, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized from norbornene dicarboxylic acid derivatives using ROMP.
Table 1: Molecular Weight and Polydispersity of Polymers from ROMP of Norbornene Dicarboxylic Acids [6]
| Monomer | Catalyst | Molecular Weight (Mn, kg/mol ) | Polydispersity Index (PDI) |
| exo,exo-5-norbornene-2,3-dicarboxylic acid | Grubbs' 3rd Gen. | 31 - 242 | 1.05 - 1.12 |
| exo,exo-7-oxa-5-norbornene-2,3-dicarboxylic acid | Grubbs' 3rd Gen. | Not Specified | Not Specified |
Table 2: Mechanical Properties of an Epoxy Casting Cured with a Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride Derivative [1]
| Property | Value |
| Bending Strength | 12.7 kg/mm ² |
Visualizations
The following diagrams illustrate key processes in the synthesis and polymerization of this compound.
Caption: Workflow for the synthesis of specialty polymers.
References
- 1. This compound|CAS 120-74-1 [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Simple and Efficient Protocol for the Catalytic Insertion Polymerization of Functional Norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. opus.bsz-bw.de [opus.bsz-bw.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Copolymerization of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a derivative of norbornene, is a versatile monomer that has garnered significant interest in polymer chemistry. Its strained bicyclic structure makes it particularly amenable to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with well-defined architectures and functionalities. The carboxylic acid group provides a convenient handle for further modification, making it an ideal candidate for the development of advanced materials for a variety of applications, including microelectronics and, notably, drug delivery.
This document provides detailed application notes and experimental protocols for the copolymerization of this compound and its derivatives with other monomers. A key focus is on the synthesis of functional copolymers with potential applications in drug development, such as stimuli-responsive systems and drug-polymer conjugates.
Copolymerization Strategies
The copolymerization of this compound can be achieved through several methods, with ROMP being the most prevalent due to its tolerance of various functional groups and its ability to produce polymers with low polydispersity. Other methods, such as radical polymerization and coordination polymerization, have also been employed, particularly for copolymerization with vinyl monomers.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the most common method for polymerizing norbornene-type monomers. It is typically initiated by well-defined ruthenium-based catalysts, such as Grubbs' catalysts (first, second, and third generation). This "living" polymerization technique allows for the synthesis of block copolymers with precise control over molecular weight and architecture. For successful ROMP of this compound, the carboxylic acid group is often protected or converted to an ester to prevent interference with the catalyst.
Radical Copolymerization
Radical polymerization can be used to copolymerize norbornene derivatives with vinyl monomers like acrylates and styrene. However, the incorporation of norbornene monomers can be challenging due to their lower reactivity in radical systems. Atom Transfer Radical Polymerization (ATRP) has been shown to be an effective method for achieving controlled copolymerization of methyl acrylate with norbornene derivatives.[1]
Coordination Polymerization
Coordination polymerization using late transition metal catalysts, such as nickel and palladium complexes, can be employed for the copolymerization of norbornene with olefins like ethylene.[2] These methods can produce high molecular weight copolymers with varying levels of comonomer incorporation.
Applications in Drug Development
Copolymers derived from this compound are particularly promising for drug delivery applications due to their biocompatibility, tunable properties, and the ability to incorporate therapeutic agents.
Stimuli-Responsive Drug Delivery
The carboxylic acid functionality can be exploited to create pH-responsive polymers.[3] In the acidic environment of tumor tissues or endosomes, the protonation of the carboxylate groups can trigger a change in the polymer's conformation or solubility, leading to the release of an encapsulated drug.[4] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects.[4]
Drug Conjugation
The carboxylic acid group serves as a convenient point of attachment for drug molecules. Post-polymerization modification allows for the covalent conjugation of drugs, such as doxorubicin, to the polymer backbone.[5] This approach creates well-defined drug-polymer conjugates with controlled drug loading and release kinetics.
Hydrogel Formation
Copolymers containing hydrophilic segments, such as polyethylene glycol (PEG), can self-assemble into hydrogels.[6] These hydrogels can encapsulate drugs and provide sustained release. The crosslinking chemistry can be designed to be biodegradable, allowing for the controlled degradation of the hydrogel and release of the therapeutic cargo.[6]
Experimental Protocols
Protocol 1: Synthesis of a Diblock Copolymer via ROMP
This protocol describes the synthesis of a diblock copolymer of a norbornene-ester monomer and a PEG-functionalized norbornene monomer, suitable for self-assembly and drug encapsulation studies.
Materials:
-
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester (Monomer A)
-
exo-5-Norbornene-2-yl-methyl-terminated poly(ethylene glycol) (Monomer B)
-
Grubbs' third-generation catalyst
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Ethyl vinyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Monomer A Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Monomer A (e.g., 100 molar equivalents) in anhydrous DCM.
-
In a separate vial, dissolve Grubbs' third-generation catalyst (1 molar equivalent) in a small amount of anhydrous DCM.
-
Add the catalyst solution to the monomer solution via syringe and stir at room temperature.
-
Monitor the reaction by ¹H NMR until monomer conversion is complete (typically 1-2 hours).
-
-
Monomer B Addition (Block Copolymerization):
-
Once Monomer A is fully polymerized, add a solution of Monomer B (e.g., 50 molar equivalents) in anhydrous DCM to the living polymer solution.
-
Continue stirring at room temperature for an additional 2-4 hours.
-
-
Termination:
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stir for 30 minutes.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum.
-
Characterization:
-
¹H NMR: Confirm the incorporation of both monomers and determine the block copolymer composition.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) indicates a controlled polymerization.
Protocol 2: Radical Copolymerization with Methyl Acrylate
This protocol outlines the ATRP copolymerization of a norbornene derivative with methyl acrylate.
Materials:
-
This compound (or its methyl ester) (Monomer 1)
-
Methyl acrylate (Monomer 2)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol
Procedure:
-
To a Schlenk flask, add CuBr and the desired amounts of Monomer 1 and Monomer 2.
-
Add anisole and PMDETA to the flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.
-
Add the initiator, ethyl α-bromoisobutyrate, via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
After the desired reaction time, cool the flask to room temperature and expose the mixture to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the copolymer in a large excess of methanol.
-
Filter and dry the polymer under vacuum.
Quantitative Data
The following tables summarize representative quantitative data for the copolymerization of norbornene derivatives with other monomers.
Table 1: ROMP of Norbornene-Ester with PEG-Norbornene
| Entry | [Monomer A]:[Monomer B]:[Catalyst] | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 1 | 50:20:1 | 12,500 | 1.15 |
| 2 | 100:20:1 | 21,000 | 1.18 |
| 3 | 100:50:1 | 35,000 | 1.21 |
Data is illustrative and based on typical results reported in the literature.
Table 2: Copolymerization of Norbornene (NB) with Methyl Acrylate (MA) using a Nickel Catalyst [7]
| Entry | Catalyst | [MA]/[NB] in feed | MA incorporation (mol%) | Mn (x 10⁴ g/mol ) | PDI (Mw/Mn) |
| 1 | Ni1 | 200 | 11.1 | 0.30 | 2.36 |
| 2 | Ni1 | 500 | 10.6 | 0.30 | 2.40 |
| 3 | Ni1 | 1000 | 19.5 | 3.60 | 2.21 |
| 4 | Ni2 | 1000 | 17.4 | 0.18 | 2.50 |
Adapted from reference[7]. Conditions: 25 °C, MAO as cocatalyst.
Visualizations
Caption: Workflow for the synthesis of a diblock copolymer via ROMP.
Caption: Mechanism of pH-responsive drug delivery to tumor cells.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stimuli-responsive drug delivery systems - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid in Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a derivative of norbornene, serves as a critical building block in the development of sophisticated drug delivery systems. Its strained bicyclic structure makes it highly reactive in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.[1][2][3] This controlled polymerization is essential for creating reproducible and effective drug carriers. The versatility of the norbornene scaffold allows for its incorporation into a variety of drug delivery platforms, including nanoparticles, hydrogels, and micelles, enabling applications such as targeted cancer therapy and controlled release.[4][5][6][7][8][9]
Core Applications in Drug Delivery
The primary role of this compound and its derivatives is as a monomer for creating functional polymers for drug delivery. These polymers can be engineered to respond to specific biological stimuli, a key feature of "smart" drug delivery systems.[10]
-
pH-Responsive Drug Release: A significant application is in the creation of drug carriers that are stable at physiological pH (7.4) but release their therapeutic payload in the acidic microenvironment of tumors (pH 5.5-6.5).[2][7] This is often achieved by conjugating drugs to the norbornene-derived polymer backbone through an acid-labile linker, such as a hydrazone bond.[7][10][11] At lower pH, this bond is cleaved, triggering the release of the drug directly at the tumor site, which can enhance therapeutic efficacy and reduce systemic toxicity.[7]
-
Formation of Diverse Nanostructures: Norbornene-based polymers can self-assemble into various nanostructures. For instance, amphiphilic block copolymers, often incorporating polyethylene glycol (PEG) for biocompatibility, can form micelles or nanoparticles in aqueous solutions.[5][7] These structures can encapsulate hydrophobic drugs, improving their solubility and circulation time.
-
Injectable Hydrogels for Localized Delivery: Thiol-norbornene "click" chemistry is utilized to form injectable hydrogels.[4][5] These hydrogels can be loaded with drugs and injected in a liquid state, forming a stable gel depot in situ for sustained, localized drug release.[5] This is particularly advantageous for treating localized diseases and reducing off-target effects.
-
Multi-responsive and Targeted Systems: The norbornene platform allows for the integration of multiple functionalities. For example, nanocarriers have been developed that combine pH-responsive drug release with magnetic guidance (by incorporating iron oxide nanoparticles) and active targeting (by attaching ligands like folate).[11][12] This multi-pronged approach aims to maximize drug accumulation at the target site.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing norbornene-based drug delivery systems.
Table 1: pH-Dependent Drug Release from Norbornene-Based Nanoparticles
| Drug Delivered | Nanoparticle System | pH | Cumulative Release (%) | Reference |
| Pan-HDAC Inhibitor (C5) | PNEG-b-P(Nor-PABA-C5) | 7.4 | 35 ± 0.8 | [9][13] |
| 6.2 | 61 ± 1.7 | [9][13] | ||
| Doxorubicin | COPY-DOX Micelles | 7.4 | Significantly lower release | [2][7] |
| 5.5-6.0 | Significantly accelerated release | [2][7] |
Table 2: Physicochemical Properties of Norbornene-Based Nanoparticles
| Nanoparticle System | Mean Diameter (nm) | Polydispersity Index (PDI) | Drug Content (%) | Reference |
| PNEG-b-P(Nor-PABA-C5) | 122 ± 12 | 0.35 | 3.543 ± 0.3 | [9][13] |
Experimental Protocols
Protocol 1: Synthesis of a Norbornene-Functionalized Drug Monomer (Example: Doxorubicin Conjugate)
This protocol is a generalized representation based on descriptions of synthesizing norbornene-derived doxorubicin monomers with a pH-sensitive hydrazone linker.[2][7]
Objective: To covalently attach doxorubicin to a norbornene moiety via a pH-sensitive hydrazone linker.
Materials:
-
5-Norbornene-2-carboxylic acid
-
Hydrazine hydrate
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Appropriate solvents (e.g., anhydrous methanol, dimethylformamide)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Synthesis of Norbornene Hydrazide: a. Dissolve 5-norbornene-2-carboxylic acid in an appropriate solvent. b. Add an excess of hydrazine hydrate. c. The reaction is typically stirred at room temperature for several hours to form the norbornene hydrazide. d. The product is then isolated and purified using standard techniques like crystallization or column chromatography.
-
Conjugation of Doxorubicin: a. Dissolve the synthesized norbornene hydrazide and DOX·HCl in an anhydrous solvent like methanol. b. Add a base, such as triethylamine, to neutralize the hydrochloride salt of doxorubicin. c. The reaction mixture is stirred at room temperature, protected from light, for 24-48 hours to allow for the formation of the hydrazone bond between the ketone group of doxorubicin and the hydrazide group of the norbornene derivative. d. The resulting norbornene-doxorubicin monomer is purified, for instance by precipitation and washing, to remove unreacted starting materials.
-
Characterization: a. Confirm the structure of the final product using ¹H NMR and mass spectrometry.
Protocol 2: Synthesis of a Norbornene-Based Block Copolymer via ROMP for Drug Delivery
This protocol outlines the general steps for the ring-opening metathesis polymerization of a norbornene-drug monomer and a norbornene-PEG monomer to form an amphiphilic block copolymer.[7]
Objective: To synthesize a well-defined block copolymer capable of self-assembling into micelles for drug delivery.
Materials:
-
Norbornene-doxorubicin monomer (from Protocol 1)
-
Norbornene-functionalized polyethylene glycol (PEG) monomer
-
Grubbs' catalyst (e.g., third-generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or THF)
-
Inert atmosphere glovebox or Schlenk line
-
Ethyl vinyl ether (to terminate the polymerization)
Methodology:
-
Polymerization of the First Block: a. Inside an inert atmosphere glovebox, dissolve the norbornene-PEG monomer in the anhydrous solvent. b. Add a solution of Grubbs' catalyst to initiate the polymerization of the hydrophilic block. c. Allow the reaction to proceed for a specified time to achieve the desired block length.
-
Addition of the Second Monomer: a. While the first block is still "living" (polymerization is active), add a solution of the norbornene-doxorubicin monomer to the reaction mixture. b. The polymerization will continue, adding the hydrophobic, drug-conjugated block to the end of the PEG block. c. Let the reaction stir for an additional period to ensure complete consumption of the second monomer.
-
Termination: a. Add ethyl vinyl ether to the reaction mixture to quench the catalyst and terminate the polymerization. b. Precipitate the resulting block copolymer in a non-solvent (e.g., cold diethyl ether or hexane). c. Collect the polymer by filtration and dry under vacuum.
-
Characterization: a. Determine the molecular weight and polydispersity index (PDI) of the copolymer using Gel Permeation Chromatography (GPC). b. Confirm the composition and structure using ¹H NMR spectroscopy.
Protocol 3: Formulation and Characterization of Drug-Loaded Nanoparticles
Objective: To formulate self-assembled nanoparticles from the amphiphilic block copolymer and characterize their properties.
Materials:
-
Purified norbornene-based block copolymer
-
Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
Methodology:
-
Nanoparticle Self-Assembly: a. Dissolve the block copolymer in a small amount of a water-miscible organic solvent (e.g., THF or DMF). b. Add this organic solution dropwise to a vigorously stirring aqueous buffer. c. The amphiphilic polymer will self-assemble into nanoparticles with a hydrophobic, drug-containing core and a hydrophilic PEG shell. d. Stir the solution for several hours to allow for the evaporation of the organic solvent.
-
Purification: a. Transfer the nanoparticle suspension to a dialysis bag. b. Dialyze against the aqueous buffer for 24-48 hours, with frequent changes of the buffer, to remove any remaining organic solvent and non-encapsulated drug.
-
Characterization: a. Size and Morphology: Determine the average particle size, size distribution (PDI), and zeta potential using Dynamic Light Scattering (DLS). Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM). b. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): i. Lyophilize a known amount of the nanoparticle suspension. ii. Dissolve the dried nanoparticles in an organic solvent to break the structure and release the drug. iii. Quantify the amount of drug using UV-Vis spectrophotometry or HPLC. iv. Calculate DLC and EE using the following formulas:
- DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
- EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
Protocol 4: In Vitro pH-Responsive Drug Release Study
Objective: To evaluate the pH-triggered release of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release buffers at different pH values (e.g., pH 7.4 PBS and pH 5.5 acetate buffer)
-
Dialysis tubing (same MWCO as in Protocol 3)
-
Thermostatically controlled shaker or water bath (37°C)
Methodology:
-
Setup: a. Place a known volume of the nanoparticle suspension into a dialysis bag. b. Submerge the dialysis bag in a larger volume of release buffer (e.g., 50 mL) at either pH 7.4 or pH 5.5. c. Place the entire setup in a shaker bath at 37°C.
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from outside the dialysis bag. b. Immediately replace the withdrawn volume with fresh buffer to maintain a constant volume and sink conditions.
-
Analysis: a. Quantify the concentration of the released drug in the collected samples using UV-Vis spectrophotometry or HPLC. b. Calculate the cumulative percentage of drug released at each time point for both pH conditions. c. Plot the cumulative drug release (%) versus time to generate the release profiles.
Visualizations
Caption: Workflow for developing norbornene-based drug delivery systems.
Caption: pH-responsive drug release mechanism at the tumor site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (Oxa-)norbornene derived block copolymers for the preparation of functional nanogels with stimuli-responsive Immunodrug delivery properties - American Chemical Society [acs.digitellinc.com]
- 7. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of polymer nanoparticles with pH-responsive pan-HDAC inhibitor (C5) derived from norbornene block copolymers to increase C5 solubility and improve its targeted delivery to prostate cancer sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Magnetic norbornene polymer as multiresponsive nanocarrier for site specific cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification using Polymers of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 5-norbornene-2-carboxylic acid, are attracting significant interest for surface modification in biomedical applications. The carboxylic acid moieties along the polymer backbone provide a versatile platform for influencing surface properties such as wettability and for the covalent immobilization of biomolecules. The underlying polymer structure, synthesized via Ring-Opening Metathesis Polymerization (ROMP), offers a robust and tunable backbone.
This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) and its application in surface modification for modulating protein adsorption and cellular behavior, with a focus on macrophage response.
Applications
Surfaces modified with poly(this compound) present a unique interface for biological systems. The high density of carboxylic acid groups can be leveraged for several applications:
-
Modulating Protein Adsorption: The hydrophilicity and charge of the surface can be tuned to either resist non-specific protein fouling or to selectively bind specific proteins from complex media like serum.[1][2]
-
Promoting Biocompatibility: Carboxylic acid-functionalized surfaces have been shown to promote anti-inflammatory responses from macrophages, which is crucial for the long-term success of implantable medical devices.[3]
-
Covalent Immobilization of Biomolecules: The carboxylic acid groups serve as anchor points for the covalent attachment of bioactive molecules such as peptides (e.g., RGD sequences for enhancing cell adhesion), growth factors, or enzymes, thereby creating bioactive surfaces.
-
Drug Delivery: The polymer can be used as a coating for drug-eluting stents or other delivery devices, where the carboxylic acid groups can modulate drug release kinetics.
-
Biosensors: As a functional layer on sensor surfaces, the polymer can be used to capture specific analytes through immobilized recognition elements.
Experimental Protocols
Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol details the synthesis of the polymer using a Grubbs-type catalyst.
Materials:
-
This compound (endo/exo mixture)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Hexanes
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM to a concentration of 1 M.
-
Catalyst Solution Preparation: In a separate vial, also under an inert atmosphere, dissolve the Grubbs' third-generation catalyst in a small amount of anhydrous DCM to create a stock solution (e.g., 10 mg/mL).
-
Polymerization:
-
Stir the monomer solution vigorously.
-
Using a syringe, rapidly inject the desired amount of catalyst solution into the monomer solution. A typical monomer-to-catalyst ratio ([M]/[I]) is 200:1 to 500:1.
-
Allow the reaction to proceed at room temperature for 1-2 hours. The solution will become more viscous as the polymer forms.
-
-
Termination: Add a small amount of ethyl vinyl ether to terminate the polymerization.
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol or a hexane/methanol mixture.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR and FTIR spectroscopy to confirm its chemical structure.
Surface Modification of Silicon Wafers by Spin-Coating
This protocol describes the coating of a silicon wafer with the synthesized polymer.
Materials:
-
Synthesized poly(this compound)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or a mixture of THF and ethanol)
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Spin-coater
-
Oven or hotplate
Procedure:
-
Substrate Cleaning:
-
Clean the silicon wafers by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Activate the surface by treating with piranha solution for 15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
Polymer Solution Preparation: Dissolve the synthesized polymer in the chosen solvent to a concentration of 1-2% (w/v). The solution may need to be gently warmed or sonicated to fully dissolve the polymer.
-
Spin-Coating:
-
Place a cleaned silicon wafer on the chuck of the spin-coater.
-
Dispense the polymer solution onto the center of the wafer to cover the surface.
-
Spin the wafer at a desired speed (e.g., 2000-4000 rpm) for 30-60 seconds. The final film thickness will depend on the solution concentration and spin speed.
-
-
Annealing: Bake the coated wafer in an oven or on a hotplate at 80-100°C for 1-2 hours to remove any residual solvent and to anneal the polymer film.
-
Characterization: The modified surface can be characterized by contact angle measurements to determine its wettability, atomic force microscopy (AFM) to assess surface topography and roughness, and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface.
Data Presentation
The following tables summarize typical quantitative data obtained from surfaces modified with carboxylated polymers. While specific data for poly(this compound) can vary based on synthesis and coating parameters, these values provide a representative overview.
Table 1: Surface Characterization Data
| Surface | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| Unmodified Silicon Wafer | 60-70 | < 0.5 |
| Poly(this compound) Coated | 30-40 | 1-5 |
Table 2: Protein Adsorption Data (Example Proteins)
| Surface | Fibronectin Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| Unmodified Silicon Wafer | 250-350 | 100-150 |
| Poly(this compound) Coated | 400-500 | 50-100 |
Note: Increased fibronectin adsorption can enhance cell adhesion, while reduced albumin adsorption can indicate resistance to non-specific fouling.
Table 3: Macrophage Response Data (THP-1 derived macrophages)
| Surface | Adherent Macrophage Density (cells/mm²) | TNF-α Secretion (pg/mL) | IL-10 Secretion (pg/mL) |
| Tissue Culture Plastic (TCP) | 500-700 | 800-1200 | 50-100 |
| Poly(this compound) Coated | 600-800 | 200-400 | 200-300 |
Note: A lower TNF-α (pro-inflammatory) to IL-10 (anti-inflammatory) ratio on the modified surface suggests a shift towards an anti-inflammatory macrophage phenotype.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from polymer synthesis to the evaluation of cellular response.
Experimental workflow for surface modification and biological evaluation.
Signaling Pathway: Macrophage Response to Carboxylated Surfaces
The interaction of macrophages with surfaces functionalized with carboxylic acid groups can be mediated by the adsorption of extracellular matrix proteins (e.g., fibronectin), which then engage integrin receptors on the macrophage surface. This can trigger intracellular signaling cascades that influence macrophage phenotype, including the NF-κB pathway, which is a key regulator of inflammation. A simplified representation of this pathway is shown below.[3][4][5]
Integrin-mediated signaling in macrophages on carboxylated surfaces.
References
- 1. Dynamic Contact Angle Analysis of Protein Adsorption on Polysaccharide Multilayer's Films for Biomaterial Reendothelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Integrin signaling in neutrophils and macrophages uses adaptors containing immunoreceptor tyrosine-based activation motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of the Diels-Alder reaction for bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the yield of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via the Diels-Alder reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[1] 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or reversible at very high temperatures.[1] 3. Inappropriate Solvent: The choice of solvent can influence reaction rates and selectivity. 4. Presence of Inhibitors: Dienophiles like acrylic acid may contain polymerization inhibitors. | 1. Freshly Crack Dicyclopentadiene: Heat dicyclopentadiene to its cracking temperature (around 180-200°C) and distill the cyclopentadiene monomer immediately before use.[2][3] 2. Optimize Temperature: For kinetic control favoring the endo product, conduct the reaction at lower temperatures (e.g., 0°C to room temperature).[4] For thermodynamic control, which may favor the exo product, higher temperatures can be used, but this can also lead to the retro-Diels-Alder reaction.[1] 3. Solvent Screening: Toluene and dichloromethane are commonly used solvents. Consider solvent-free conditions or the use of deep eutectic solvents, which have been shown to improve yields and selectivity.[5] 4. Purify Dienophile: If polymerization is suspected, consider passing the acrylic acid through a column of appropriate inhibitor remover. |
| Poor Endo:Exo Selectivity | 1. Thermodynamic Control: Higher reaction temperatures can lead to an equilibrium mixture of endo and exo isomers, with the more thermodynamically stable exo product being favored.[1] 2. Absence of Catalyst: The uncatalyzed reaction may exhibit lower selectivity. | 1. Employ Kinetic Control: Maintain lower reaction temperatures (0°C to 25°C) to favor the formation of the kinetically preferred endo product.[4] 2. Use a Lewis Acid Catalyst: Lewis acids such as AlCl₃, BF₃·OEt₂, and SnCl₄ can enhance the rate of the Diels-Alder reaction and often increase the endo:exo selectivity.[6] |
| Formation of Polymeric Byproducts | 1. Polymerization of Dienophile: Acrylic acid and its esters can polymerize, especially at elevated temperatures or in the presence of radical initiators. 2. Dimerization of Cyclopentadiene: If the reaction is not efficient, cyclopentadiene will dimerize over time.[1] | 1. Control Temperature: Avoid excessive heating during the reaction. 2. Use Freshly Cracked Cyclopentadiene: Ensure the cyclopentadiene is freshly prepared and used promptly.[2] 3. Add Radical Inhibitor: In some cases, a small amount of a radical inhibitor (like hydroquinone) can be added, although this should be done cautiously as it may interfere with the desired reaction. |
| Product Isomerizes Over Time | 1. Reversibility of the Reaction: The Diels-Alder reaction is reversible. At elevated temperatures, the product can revert to the starting diene and dienophile.[1] | 1. Maintain Low Temperatures Post-Reaction: Store the product at cool temperatures to prevent the retro-Diels-Alder reaction.[7] 2. Isolate Product Promptly: Once the reaction is complete, proceed with the workup and purification to isolate the desired product from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields are often due to the use of dicyclopentadiene instead of freshly cracked cyclopentadiene. Cyclopentadiene exists as a dimer at room temperature and must be thermally cracked back to the monomer for it to be an effective diene in the Diels-Alder reaction.[2][3] Other factors include suboptimal reaction temperature, incorrect solvent, or polymerization of the acrylic acid.
Q2: How can I improve the endo selectivity of my reaction?
A2: To improve endo selectivity, it is crucial to operate under kinetic control, which typically means running the reaction at lower temperatures (e.g., 0°C to room temperature).[4] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), can also significantly enhance the formation of the endo product.[6]
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A3: Under kinetic control (lower temperatures), the product that forms the fastest is the major product. In the Diels-Alder reaction of cyclopentadiene and acrylic acid, the endo isomer is the kinetic product due to a lower energy transition state.[1][4] Under thermodynamic control (higher temperatures), the reaction becomes reversible, and the most stable product will be the major isomer. The exo isomer is generally more thermodynamically stable due to less steric hindrance.[1]
Q4: Can I use acrylic acid directly, or should I use an ester derivative?
A4: Both acrylic acid and its esters (like methyl acrylate or ethyl acrylate) can be used as dienophiles.[5] Esters are often less prone to polymerization and can be easier to handle. The choice may depend on the subsequent steps in your synthesis. If the carboxylic acid is the desired final product, using acrylic acid directly avoids an additional hydrolysis step.
Q5: My NMR spectrum shows a mixture of endo and exo isomers. How can I separate them?
A5: Separating the endo and exo isomers of this compound can be challenging. Fractional distillation of the corresponding esters is a common method.[6] Column chromatography can also be employed, though the polarity difference between the isomers may be slight. In some cases, selective crystallization can be effective.
Q6: What is the retro-Diels-Alder reaction and how can I avoid it?
A6: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cycloadduct breaks down into the original diene and dienophile.[1] This is favored at higher temperatures. To avoid this, conduct the reaction at the lowest practical temperature and avoid prolonged heating during workup and purification.
Quantitative Data on Reaction Parameters
The following tables summarize the effect of different reaction conditions on the yield and isomer ratio for the Diels-Alder reaction between cyclopentadiene and acrylates.
Table 1: Effect of Temperature on Endo/Exo Ratio
| Dienophile | Temperature (°C) | Solvent | Endo/Exo Ratio | Reference |
| Methyl Acrylate | Room Temp | - | ~3:1 | [8] |
| Methyl Acrylate | 100 | - | Modestly Lower | [8] |
| Butyl Acrylate | 185 | Sealed Tube | 1:1.85 | [8] |
| Dicyclopentadiene | 200 (2 days) | - | 4:1 | [1] |
Table 2: Effect of Lewis Acid Catalysis on Endo Selectivity
| Dienophile | Catalyst | Solvent | Endo/Exo Ratio | Comments | Reference |
| Methyl Acrylate | AlCl₃ | Dichloromethane | Higher Endo Selectivity | The catalyst facilitates cycloaddition and enhances endo selectivity. | [6] |
| Methyl Acrylate | Various (AlCl₃, GaCl₃) | Solvent-free | 95:5 | High yields and selectivities at room temperature. | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound (Kinetic Control)
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene (1.2 equivalents) in the distilling flask and heat to approximately 180-200°C. The dicyclopentadiene will crack to cyclopentadiene (boiling point ~41°C).
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve acrylic acid (1.0 equivalent) in a suitable solvent such as toluene.
-
Addition of Cyclopentadiene: Collect the freshly distilled cyclopentadiene and add it dropwise to the cooled solution of acrylic acid while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Workup: Remove the solvent under reduced pressure. The resulting crude product is a mixture of endo and exo isomers.
-
Purification: The product can be purified by distillation or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Synthesis for Enhanced Endo Selectivity
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acrylic acid (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add a solution of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) (0.1-1.0 equivalent), in dichloromethane to the reaction mixture. Stir for 15-30 minutes.
-
Addition of Cyclopentadiene: Add freshly cracked cyclopentadiene (1.1 equivalents) dropwise to the cold reaction mixture.
-
Reaction: Maintain the reaction at -78°C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Visualizations
Caption: Diels-Alder reaction pathway for this compound.
Caption: General experimental workflow for the synthesis of the target molecule.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Diels-Alder Reaction [cs.gordon.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Controlling endo/exo selectivity in the synthesis of norbornene carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of norbornene carboxylic acid, with a focus on controlling endo/exo selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing endo/exo selectivity in the Diels-Alder synthesis of norbornene carboxylic acid?
The formation of endo and exo isomers in the Diels-Alder reaction between cyclopentadiene and a dienophile like acrylic acid is governed by the principles of kinetic and thermodynamic control. Under kinetic control (lower temperatures), the endo product is typically favored due to secondary orbital interactions that stabilize the transition state.[1][2][3] The exo product, being sterically less hindered, is the thermodynamically more stable isomer and is favored under conditions of thermodynamic control (higher temperatures).[2][3]
Q2: I am obtaining a mixture of endo and exo products. How can I favor the formation of the endo isomer?
To favor the endo product, the reaction should be run under kinetic control.[2] This typically involves:
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Lower Reaction Temperatures: Conducting the reaction at or below room temperature minimizes the chances of the reaction reaching thermodynamic equilibrium.[2]
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Use of Lewis Acids: The addition of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can significantly enhance endo selectivity and accelerate the reaction.[1][4][5] Lewis acids coordinate to the carbonyl group of the dienophile, lowering its LUMO energy and strengthening secondary orbital interactions.[1][4]
Q3: My goal is to synthesize the exo isomer, but the Diels-Alder reaction predominantly yields the endo product. What strategies can I employ?
Several strategies can be used to obtain the exo isomer:
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Thermodynamic Control: Running the reaction at elevated temperatures can favor the formation of the more stable exo product by allowing the reversible retro-Diels-Alder reaction to occur, eventually leading to the thermodynamic product distribution.[2]
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Post-synthesis Isomerization: The endo product can be converted to the exo isomer. This is often achieved by treating the endo-ester with a strong base, such as sodium tert-butoxide, to epimerize the stereocenter alpha to the carbonyl group.[6][7][8] Subsequent hydrolysis then yields the exo-acid.
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Bulky Lewis Acids: While most Lewis acids favor the endo product, the use of very bulky Lewis acids has been shown in some cases to promote the formation of the exo adduct.[9]
Q4: Can the choice of solvent influence the endo/exo selectivity?
Yes, the solvent can play a role in directing the stereochemical outcome. The endo/exo selectivity can be influenced by the solvent's polarity, hydrogen bonding ability, and solvophobic effects.[10] For instance, polar solvents and particularly aqueous solutions can enhance the rate and selectivity of the Diels-Alder reaction. Deep eutectic solvents (DESs) have also been shown to improve both reaction yields and endo selectivity compared to conventional organic solvents.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low endo selectivity | Reaction temperature is too high, allowing for equilibration to the thermodynamic exo product. | Lower the reaction temperature. Consider running the reaction at 0°C or even lower.[2] |
| Absence of a catalyst to enhance kinetic control. | Add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to the reaction mixture.[1][4] | |
| Low exo selectivity (when targeting the exo product) | The reaction is being run under kinetic control. | Increase the reaction temperature to favor the thermodynamically more stable exo product.[2] |
| Incomplete isomerization of the endo product. | If using a post-synthesis isomerization approach, ensure complete epimerization by optimizing the base, solvent, and reaction time.[6][7] | |
| Low overall yield | The reaction has not gone to completion. | Increase the reaction time or consider using a Lewis acid catalyst to accelerate the reaction.[1] |
| The retro-Diels-Alder reaction is significant at the chosen temperature. | If targeting the endo product, lower the reaction temperature. If targeting the exo product via thermodynamic control, a low yield of the desired product in the equilibrium mixture may be unavoidable. | |
| Difficulty separating endo and exo isomers | The isomers have similar physical properties. | Isomer separation can be challenging. Consider converting the carboxylic acids to their corresponding esters, which may be more amenable to chromatographic separation. Alternatively, selective hydrolysis of an ester mixture can be employed.[6] |
Data Presentation
Table 1: Effect of Reaction Conditions on endo/exo Selectivity for the Reaction of Cyclopentadiene with Methyl Acrylate
| Catalyst | Solvent | Temperature (°C) | endo:exo Ratio | Reference |
| None | Ethanol | 30 | 5.2:1 | [11] |
| None | Water | Room Temp | 3.5:1 | [11] |
| AlCl₃ | Dichloromethane | 0 | >99:1 (calculated) | [4] |
Table 2: Isomerization and Hydrolysis for exo-Norbornene Carboxylic Acid Synthesis
| Starting Material | Base | Solvent | Temperature (°C) | Final endo:exo Ratio | Reference |
| endo-rich Methyl 5-norbornene-2-carboxylate (80:20) | tBuONa | THF | Room Temp | 18:82 | [6][7] |
| endo-rich Methyl 5-norbornene-2-carboxylate (80:20) | CH₃ONa | Methanol | 60 | 62:38 | [7] |
Experimental Protocols
Protocol 1: Synthesis of endo-5-Norbornene-2-carboxylic Acid (Kinetic Control)
This protocol is adapted from the typical synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride, a closely related Diels-Alder reaction.[13][14][15]
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by fractional distillation. Heat the dicyclopentadiene to approximately 180°C. The monomeric cyclopentadiene will distill at around 41°C. Collect the cyclopentadiene and keep it on ice to prevent dimerization.[14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylic acid in a suitable solvent such as toluene or ethyl acetate. Cool the solution in an ice bath.
-
Diels-Alder Reaction: Slowly add the freshly cracked, chilled cyclopentadiene to the acrylic acid solution while stirring. Maintain the temperature at 0-5°C. Allow the reaction to stir for several hours at this temperature.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or GC), remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the predominantly endo isomer.
Protocol 2: Synthesis of exo-5-Norbornene-2-carboxylic Acid (via Isomerization)
This protocol is based on the isomerization and selective hydrolysis of the methyl ester.[6][7][8]
-
Esterification: Convert the endo-rich carboxylic acid mixture obtained from Protocol 1 to its methyl ester using standard procedures (e.g., Fischer esterification).
-
Isomerization and Hydrolysis:
-
Dissolve the endo-rich methyl 5-norbornene-2-carboxylate in anhydrous THF.
-
Add sodium tert-butoxide (t-BuONa) to the solution. The amount should be sufficient to act as a base for both isomerization and subsequent hydrolysis.
-
Add a stoichiometric equivalent of water relative to the ester.
-
Stir the mixture at room temperature for several hours. The reaction involves a rapid equilibrium between the endo and exo esters, with the exo ester being preferentially hydrolyzed.[6]
-
-
Workup and Isolation:
-
Quench the reaction by carefully adding aqueous acid (e.g., HCl) until the solution is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude exo-rich norbornene carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
Caption: Kinetic vs. Thermodynamic control in Diels-Alder.
Caption: Workflow for selective synthesis.
Caption: Role of Lewis acids in enhancing endo selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. chem.latech.edu [chem.latech.edu]
- 15. odinity.com [odinity.com]
Purification techniques for separating endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for separating endo and exo isomers of this compound?
The endo and exo isomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1] This difference in spatial arrangement results in distinct physical properties, such as boiling point, melting point, and polarity, which forms the basis for their separation using standard laboratory techniques like fractional distillation, crystallization, and chromatography.
Q2: What is the typical endo to exo ratio obtained from the Diels-Alder reaction of cyclopentadiene and acrylic acid?
The Diels-Alder reaction between cyclopentadiene and acrylic acid is kinetically controlled, favoring the formation of the endo isomer due to secondary orbital interactions that stabilize the endo transition state.[2][3] Under kinetic conditions (lower temperatures), the endo product is the major product.[2] However, the reaction is reversible at higher temperatures, and since the exo isomer is thermodynamically more stable, higher temperatures or prolonged reaction times can lead to an increased proportion of the exo isomer.[2] For instance, heating a pure endo adduct can result in a mixture of both exo and endo products.[2]
Q3: How can I confirm the stereochemistry of the separated endo and exo isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the endo and exo isomers. The chemical shifts and coupling constants of the protons, particularly those on the bicyclic ring, are different for each isomer. For the ethyl ester derivatives, distinct NMR spectral characteristics have been reported for both the endo and exo isomers.[4][5]
Q4: Can the endo isomer be converted to the exo isomer?
Yes, isomerization from the endo to the more thermodynamically stable exo isomer is possible. This can be achieved by heating the endo isomer.[2] Additionally, base-promoted isomerization has been reported for the methyl ester derivative, methyl 5-norbornene-2-carboxylate (MNBC), using a strong base like sodium tert-butoxide (tBuONa).[6]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of endo and exo isomers.
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Possible Cause: The boiling points of the endo and exo isomers are very close, making separation by standard distillation challenging.
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Troubleshooting Steps:
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Use a highly efficient distillation column: A column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential.
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Maintain a slow and steady distillation rate: A slow rate allows for better equilibrium between the liquid and vapor phases, enhancing separation.
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Optimize the reflux ratio: A higher reflux ratio can improve separation but will also increase the distillation time.
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Ensure proper insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.
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Issue 2: Polymerization of the diene during distillation.
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Possible Cause: Conjugated dienes like cyclopentadiene (a precursor) can undergo polymerization at elevated temperatures.[7]
-
Troubleshooting Steps:
-
Use a polymerization inhibitor: Add a small amount of an inhibitor, such as hydroquinone, to the distillation flask.
-
Distill under reduced pressure: Lowering the pressure will reduce the boiling points of the isomers, allowing for distillation at a lower temperature and minimizing the risk of polymerization.
-
Column Chromatography
Issue 1: Co-elution of endo and exo isomers.
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Possible Cause: The chosen solvent system does not provide sufficient resolution between the two isomers.
-
Troubleshooting Steps:
-
Optimize the eluent polarity: Systematically vary the polarity of the mobile phase. A less polar solvent system may increase the retention time and improve separation. Use thin-layer chromatography (TLC) to screen for the optimal solvent system before running the column.
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase silica gel.[8]
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Employ gradient elution: Start with a non-polar solvent and gradually increase the polarity. This can help to first elute the less polar isomer and then the more polar one with better separation.
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Issue 2: Tailing of peaks, leading to impure fractions.
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Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.
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Troubleshooting Steps:
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Adjust the solvent system: Adding a small amount of a more polar solvent or a modifier (like a few drops of acetic acid for acidic compounds) to the eluent can reduce tailing.
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Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation and tailing.
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Ensure proper packing of the column: An improperly packed column with channels or cracks will lead to poor separation.
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Iodolactonization (Chemical Separation)
Issue 1: Low yield of the desired isomer.
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Possible Cause: Incomplete reaction or side reactions. The iodolactonization reaction is stereospecific for the endo isomer.
-
Troubleshooting Steps:
-
Control the reaction conditions: Carefully control the pH and temperature as specified in the protocol.
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Ensure efficient extraction: After the reaction, ensure complete extraction of the product from the aqueous phase.
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Optimize the workup procedure: The workup should effectively remove unreacted starting materials and byproducts.
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Data Presentation
| Purification Technique | Key Parameters | Expected Outcome | Reference |
| Fractional Distillation | High-efficiency column, slow distillation rate, reduced pressure. | Separation based on boiling point differences. | [5] |
| Column Chromatography | Silica gel or alumina stationary phase, optimized solvent system (e.g., hexane/ethyl acetate). | Separation based on polarity differences. | [9] |
| Iodolactonization | Stereospecific reaction of the endo isomer with iodine. | Chemical separation of the endo isomer as a lactone, leaving the exo isomer unreacted. | [1] |
Experimental Protocols
Protocol 1: Separation by Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size based on the amount of sample to be purified.
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Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluting solvent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
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Dissolve the crude mixture of endo and exo isomers in a minimal amount of the initial eluting solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
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Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate).
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Collect fractions and monitor the elution by TLC.
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If necessary, gradually increase the polarity of the eluent to elute the more polar isomer.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure isomers.
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Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Protocol 2: Separation by Iodolactonization
This method is based on the stereospecific intramolecular cyclization of the endo isomer.
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Reaction Setup:
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Dissolve the mixture of endo and exo isomers in a suitable solvent, such as a mixture of ether and water.
-
Add a solution of iodine and potassium iodide.
-
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Reaction:
-
Stir the mixture at room temperature. The endo isomer will react to form an iodolactone, while the exo isomer remains unreacted.
-
-
Workup and Separation:
-
Separate the organic and aqueous layers.
-
The unreacted exo isomer can be recovered from the organic layer.
-
The iodolactone of the endo isomer can be isolated from the aqueous layer after appropriate workup (e.g., acidification and extraction).
-
-
Regeneration of the endo-acid:
-
The isolated iodolactone can be treated with a reducing agent (e.g., zinc dust) to regenerate the endo-carboxylic acid.
-
Visualizations
Caption: Workflow for the separation and analysis of endo and exo isomers.
Caption: Logic diagram for troubleshooting poor isomer separation.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US8114823B2 - Isomers of this compound, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. US20100093580A1 - Isomers of this compound, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Norbornenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening metathesis polymerization (ROMP) of functionalized norbornenes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ROMP of functionalized norbornenes.
Issue 1: Low Polymer Yield or No Polymerization
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | - Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Use a well-defined, commercially available catalyst like a Grubbs' or Hoveyda-Grubbs catalyst for better reproducibility.[1][2][3] - For aqueous ROMP, the addition of chloride salts can enhance catalyst stability and improve monomer conversion.[4][5] |
| Monomer Impurities | - Purify the functionalized norbornene monomer using techniques like column chromatography, distillation, or recrystallization to remove impurities that can poison the catalyst.[6] - Ensure the monomer is free from coordinating functional groups that can deactivate the catalyst, such as unprotected primary and secondary amines or some sulfur-containing groups.[7][8][9][10] |
| Solvent Issues | - Use dry, degassed solvents to prevent catalyst deactivation by oxygen or water.[11] Standard Schlenk and vacuum-line techniques are recommended.[11] - Ensure the chosen solvent is compatible with both the monomer and the catalyst. |
| Incorrect Reaction Conditions | - Optimize the reaction temperature. While many ROMP reactions proceed at room temperature, some systems may require heating or cooling.[7][12] - Ensure proper mixing of the reactants, especially in viscous solutions. |
| Inherent Monomer Reactivity | - Endo isomers of functionalized norbornenes can exhibit lower reactivity due to steric hindrance.[13][14] Consider using the exo isomer if available. - The "anchor group" connecting the functional group to the norbornene can significantly affect the polymerization rate.[15][16] |
Issue 2: Poor Molecular Weight Control and High Polydispersity (PDI)
| Possible Cause | Suggested Solution |
| Chain Transfer Reactions | - Secondary metathesis reactions (backbiting or intermolecular chain transfer) can broaden the PDI.[17] Use a higher monomer concentration or a more reactive monomer to favor propagation over chain transfer. - The addition of a chain transfer agent (CTA) can be used to control molecular weight, but its concentration must be carefully controlled.[1][2][3][18] |
| Slow Initiation | - If the rate of initiation is much slower than the rate of propagation, a broad PDI can result. Choose a catalyst that initiates rapidly with your specific monomer. - The use of a pre-activated catalyst or adjusting the reaction temperature can sometimes improve initiation rates. |
| Catalyst Decomposition | - Catalyst decomposition during polymerization can lead to incomplete reactions and a broad PDI. Ensure stringent inert atmosphere conditions.[19] - Some functional groups can accelerate catalyst decomposition.[16] |
| Monomer Purity | - Impurities can act as unintended chain transfer agents or inhibitors, leading to poor control over molecular weight. Ensure high monomer purity. |
Frequently Asked Questions (FAQs)
Q1: Which functional groups are problematic for ROMP?
A1: While ROMP is known for its high functional group tolerance, certain groups can interfere with the polymerization:
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Primary and Secondary Amines: These are known to be detrimental to ROMP, often leading to catalyst deactivation.[6][8][9] It is often necessary to protect these functional groups.
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Strongly Coordinating Groups: Functional groups like carboxylic acids, hydroxyls, and nitriles can sometimes deactivate the catalyst.[7]
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Sulfur-Containing Groups: Some sulfur-containing functional groups can interact with the ruthenium catalyst and inhibit polymerization.[10] However, the compatibility depends on the specific group and its steric accessibility.
Q2: What is the difference in reactivity between exo and endo isomers of functionalized norbornenes?
A2: Exo isomers are generally more reactive in ROMP than their endo counterparts.[13][14] The endo substituent can sterically hinder the approach of the catalyst to the double bond, slowing down the rate of polymerization.[13] In some cases, the endo isomer may not polymerize at all or may lead to catalyst deactivation through chelation with the metal center.[10]
Q3: How can I control the molecular weight of my polymer?
A3: The molecular weight of the polymer in a living ROMP is primarily controlled by the monomer-to-initiator ([M]/[I]) ratio.[19][20] A higher ratio will result in a higher molecular weight polymer. For catalytic ROMP, the molecular weight is controlled by the monomer-to-chain transfer agent ([M]/[CTA]) ratio.[2]
Q4: Can ROMP be performed in aqueous conditions?
A4: Yes, aqueous ROMP is possible, but it presents unique challenges.[4][21] Achieving high monomer conversion and good control often requires optimization of pH and the addition of salts like NaCl to stabilize the catalyst.[4][5][21] Water-soluble catalysts, such as AquaMet, have been developed for this purpose.[4]
Q5: How do I terminate the polymerization?
A5: The polymerization can be terminated by adding a quenching agent that reacts with the active catalyst species. A common and effective quenching agent is ethyl vinyl ether.[6] Other reagents like benzaldehyde can also be used.[22]
Experimental Protocols
Protocol 1: General Procedure for ROMP of a Functionalized Norbornene
-
Monomer and Solvent Preparation:
-
Purify the functionalized norbornene monomer by column chromatography or another suitable method.
-
Dry the purified monomer under vacuum.
-
Use a dry, degassed solvent (e.g., dichloromethane or toluene) from a solvent purification system or by distilling from a suitable drying agent.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add the desired amount of the functionalized norbornene monomer to a dry reaction flask equipped with a magnetic stir bar.
-
Dissolve the monomer in the anhydrous solvent.
-
-
Initiation:
-
In a separate vial under an inert atmosphere, weigh the appropriate amount of the Grubbs' catalyst.
-
Dissolve the catalyst in a small amount of the anhydrous solvent.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed at the desired temperature (typically room temperature) with vigorous stirring.
-
Monitor the progress of the reaction by techniques such as ¹H NMR or GPC by taking aliquots from the reaction mixture.
-
-
Termination:
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of a quenching agent (e.g., ethyl vinyl ether).
-
Stir for an additional 20-30 minutes.
-
-
Polymer Isolation:
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: Purification of Functionalized Norbornene Monomer via Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude functionalized norbornene monomer in a minimal amount of a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Add a small amount of silica gel to the solution to create a slurry.
-
Remove the solvent from the slurry under reduced pressure.
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
-
-
Loading and Elution:
-
Carefully load the dried monomer-silica slurry onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
-
Analysis and Collection:
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure monomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified monomer.
-
Data Presentation
Table 1: Effect of Catalyst and Monomer Isomer on Polymerization
| Monomer | Catalyst | PDI (Đ) | Conversion (%) | Reference |
| exo-Norbornene Imide | Grubbs' 3rd Gen. | < 1.1 | > 95 | [14] |
| endo-Norbornene Imide | Grubbs' 3rd Gen. | < 1.1 | > 95 | [14] |
| exo-exo-NBDD | Grubbs' Catalyst | - | High | [13] |
| endo-exo-NBDD | Grubbs' Catalyst | - | Lower | [13] |
| endo-endo-NBDD | Grubbs' Catalyst | - | Lower | [13] |
NBDD: Norbornadiene Dimer
Mandatory Visualizations
Caption: Troubleshooting workflow for low polymer yield in ROMP.
Caption: General experimental workflow for ROMP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04078F [pubs.rsc.org]
- 4. Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. osti.gov [osti.gov]
- 19. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 20. Molecular and kinetic design for the expanded control of molecular weights in the ring-opening metathesis polymerization of norbornene-substituted polyhedral oligomeric silsesquioxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. dspace.mit.edu [dspace.mit.edu]
Optimization of catalyst loading for ROMP of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ring-Opening Metathesis Polymerization (ROMP) of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is recommended for the ROMP of this compound?
A1: Ruthenium-based Grubbs catalysts, particularly the second-generation (G2) and third-generation (G3) catalysts, are highly recommended.[1][2][3] These catalysts exhibit good tolerance to polar functional groups like carboxylic acids.[2][3] The third-generation catalyst (G3) is often preferred for its faster initiation and better performance in living polymerizations, which allows for more precise control over the polymer's molecular weight and architecture.[3]
Q2: What is the typical monomer-to-catalyst ratio ([M]/[C]) for this polymerization?
A2: The [M]/[C] ratio is a critical parameter that directly influences the degree of polymerization and, consequently, the molecular weight of the resulting polymer. The optimal ratio can vary depending on the desired molecular weight and the specific catalyst used. A higher [M]/[C] ratio will theoretically lead to a higher molecular weight. For initial experiments, ratios ranging from 100:1 to 1000:1 are common starting points.
Q3: Does the stereochemistry of the monomer (endo vs. exo) affect the polymerization?
A3: Yes, the stereochemistry of the carboxylic acid substituent on the norbornene ring significantly impacts the polymerization kinetics. The exo isomer generally polymerizes faster than the endo isomer.[4] This is attributed to the lower steric hindrance of the exo isomer, which allows for easier coordination of the monomer to the ruthenium catalyst.[4] When using a mixture of isomers, the polymerization may proceed at a slower rate, and the resulting polymer may have a broader molecular weight distribution.
Q4: Can the carboxylic acid group on the monomer interfere with the catalyst?
A4: While Grubbs catalysts are known for their functional group tolerance, acidic protons from carboxylic acids can have a mild inhibitory effect on the catalyst's activity, though this is less severe than with primary or secondary amines.[5] In some cases, this can lead to slower reaction rates or incomplete monomer conversion. For sensitive applications, protection of the carboxylic acid group (e.g., as an ester) prior to polymerization, followed by deprotection, is an alternative strategy.[6]
Q5: What is a suitable solvent for the ROMP of this monomer?
A5: Anhydrous and deoxygenated solvents are crucial for successful ROMP. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for the ROMP of norbornene derivatives.[7][8] It is essential to ensure the solvent is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to prevent catalyst deactivation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Inactive catalyst due to exposure to air or moisture. 2. Insufficient catalyst loading. 3. Impurities in the monomer or solvent. 4. Use of the less reactive endo isomer. | 1. Ensure all manipulations are performed under an inert atmosphere using anhydrous and deoxygenated solvents. 2. Increase the catalyst loading (decrease the [M]/[C] ratio). 3. Purify the monomer and solvent prior to use. 4. If possible, use the pure exo isomer or increase the reaction time and/or temperature for the endo isomer. |
| Broad Polydispersity Index (PDI > 1.3) | 1. Slow initiation of the catalyst relative to propagation. 2. Presence of impurities that act as chain transfer agents. 3. Inefficient mixing of the catalyst and monomer. | 1. Consider using a faster-initiating catalyst like Grubbs' third-generation catalyst. 2. Ensure high purity of all reagents and solvents. 3. Use efficient stirring and ensure the catalyst is fully dissolved before adding the monomer solution. |
| Polymer Molecular Weight is Lower Than Theoretical | 1. Presence of chain transfer agents. 2. Catalyst decomposition during the reaction. | 1. Purify all reagents to remove potential chain transfer agents. 2. Lower the reaction temperature to minimize catalyst decomposition. Ensure the reaction is performed under a strict inert atmosphere. |
| Incomplete Monomer Conversion | 1. Catalyst deactivation before all monomer is consumed. 2. Insufficient reaction time. 3. Low catalyst loading. | 1. Increase catalyst loading or perform the reaction at a lower temperature to prolong catalyst lifetime. 2. Increase the reaction time and monitor monomer conversion by techniques like ¹H NMR. 3. Decrease the [M]/[C] ratio. |
Data Presentation
The following tables provide illustrative data on how catalyst loading can affect the polymerization of this compound. These are representative values based on trends observed for similar norbornene derivatives and should be used as a guideline for optimization.
Table 1: Effect of Catalyst Loading on Polymer Characteristics (Grubbs' 3rd Generation Catalyst)
| [Monomer]/[Catalyst] Ratio | Monomer Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 100:1 | >99 | 14.5 | 1.08 |
| 250:1 | >99 | 35.8 | 1.12 |
| 500:1 | 95 | 65.2 | 1.18 |
| 1000:1 | 88 | 115.7 | 1.25 |
Table 2: Comparison of exo vs. endo Isomer Reactivity ([M]/[C] = 250:1)
| Monomer Isomer | Reaction Time (min) | Monomer Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| exo | 30 | >99 | 36.1 | 1.10 |
| endo | 30 | 65 | 23.5 | 1.21 |
| exo | 60 | >99 | 35.9 | 1.11 |
| endo | 60 | 85 | 30.7 | 1.17 |
Experimental Protocols
General Protocol for ROMP of this compound
This protocol is a general guideline and may require optimization for specific experimental goals.
Materials:
-
This compound (ensure high purity, exo isomer recommended for faster kinetics)
-
Grubbs' Catalyst (e.g., 2nd or 3rd Generation)
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane or THF)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under vacuum. The monomer should be dried under vacuum before use.
-
Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Monomer Solution: In a separate flask, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent to a target concentration (e.g., 0.1-1 M).
-
Catalyst Solution: In the reaction Schlenk flask, dissolve the calculated amount of Grubbs' catalyst in a small amount of the anhydrous, deoxygenated solvent.
-
Initiation: Using a gas-tight syringe, rapidly add the monomer solution to the vigorously stirring catalyst solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction time will depend on the [M]/[C] ratio, monomer isomer, and desired conversion (typically ranging from 30 minutes to several hours). The viscosity of the solution will increase as the polymerization progresses.
-
Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether and stir for an additional 20-30 minutes.
-
Precipitation and Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and ¹H NMR to confirm the polymer structure and determine monomer conversion.
Visualizations
Caption: Experimental workflow for the ROMP of this compound.
Caption: Troubleshooting logic for common issues in ROMP experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Preventing side reactions during the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Technical Support Center: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound via the Diels-Alder reaction of cyclopentadiene and acrylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question 1: Why is my overall yield of this compound consistently low?
Answer: Low yields can result from several factors. Here are the most common causes and their solutions:
-
Inefficient Cracking of Dicyclopentadiene: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to the monomer for the reaction to proceed. If this process is incomplete, the concentration of the diene will be too low.
-
Solution: Ensure the cracking apparatus reaches a sufficiently high temperature (around 170-180°C) and that the cyclopentadiene monomer is collected efficiently at a low temperature (e.g., in a flask cooled in an ice bath). Use the freshly cracked cyclopentadiene immediately, as it will start to dimerize again.[1][2]
-
-
Sub-optimal Reaction Temperature: The Diels-Alder reaction is sensitive to temperature.
-
Solution: For the uncatalyzed reaction, a moderate temperature is often a good starting point. If the temperature is too low, the reaction rate will be very slow. If it's too high, the reverse reaction (retro-Diels-Alder) can become significant, reducing the net yield.[1]
-
-
Side Reactions: The most common side reaction is the polymerization of cyclopentadiene, which can be initiated by acidic impurities or high temperatures.
-
Solution: Ensure all glassware is clean and free of acid residue. If using a Lewis acid catalyst, carefully control the amount and the temperature to minimize polymerization.[3]
-
Question 2: My NMR spectrum shows a mixture of products. How can I improve the stereoselectivity for the endo isomer?
Answer: The Diels-Alder reaction between cyclopentadiene and acrylic acid produces both endo and exo stereoisomers. The endo product is the kinetically favored product, meaning it forms faster at lower temperatures. The exo product is the thermodynamically more stable product and is favored at higher temperatures where an equilibrium can be established.[1][4][5]
To favor the endo isomer:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). This will favor the kinetic product.[1]
-
Use a Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) can enhance the rate of the reaction and often increase the selectivity for the endo product.[6][7][8] The catalyst coordinates to the carbonyl group of the acrylic acid, which enhances the secondary orbital interactions that stabilize the endo transition state.[4]
Question 3: During the reaction, a significant amount of white solid precipitated from the solution, and it is not my desired product. What is happening?
Answer: This is a classic sign of cyclopentadiene polymerization. Cyclopentadiene is highly susceptible to polymerization, especially in the presence of acid catalysts or at elevated temperatures.
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Cause: The polymerization is often an acid-catalyzed process.[3] If you are using a Lewis acid, you may be using too much, or the reaction temperature might be too high. Even without an added catalyst, trace acidic impurities on glassware can initiate polymerization.
-
Prevention:
-
Use freshly distilled (cracked) cyclopentadiene.
-
Ensure all glassware is scrupulously clean and dry.
-
If using a Lewis acid, add it slowly at a low temperature and use it in catalytic amounts.
-
Avoid excessively high reaction temperatures.
-
Question 4: I am trying to run the reaction at a high temperature to increase the rate, but my yield is poor and I see my starting materials reappearing on TLC/GC-MS. What is the issue?
Answer: You are likely observing the retro-Diels-Alder reaction . The Diels-Alder reaction is reversible, and the reverse reaction is favored at high temperatures.[1][9] For the adduct of cyclopentadiene and acrylic acid, this process becomes significant at elevated temperatures, leading to the decomposition of your product back into the starting diene and dienophile.
-
Solution: Avoid excessively high temperatures. If a faster reaction is needed, consider using a Lewis acid catalyst at a more moderate temperature.[6] If high temperatures are unavoidable for other reasons, consider if a different synthetic route might be more appropriate.
Frequently Asked Questions (FAQs)
Q1: What is the typical endo:exo ratio I can expect? A1: The ratio is highly dependent on the reaction conditions. For non-catalyzed reactions at room temperature, the endo product is generally favored. At higher temperatures (e.g., 180°C or above), the ratio may approach 1:1 as the reaction reaches thermodynamic equilibrium.[10] With a Lewis acid catalyst, the endo selectivity can be significantly enhanced.
Q2: Do I need to use a solvent? A2: The reaction can be run neat (without a solvent) or in a suitable solvent like toluene or dichloromethane.[11] Running the reaction neat can be efficient, but a solvent can help to control the reaction temperature and may be necessary if a catalyst is used.
Q3: How do I prepare fresh cyclopentadiene from dicyclopentadiene? A3: This process is called "cracking." Dicyclopentadiene is placed in a distillation apparatus and heated to its boiling point (around 170°C). The dimer undergoes a retro-Diels-Alder reaction to form two molecules of cyclopentadiene monomer. The lower-boiling monomer (b.p. ~41°C) is then distilled off and collected in a flask cooled in an ice bath. This freshly prepared monomer should be used immediately.[2]
Q4: How can I purify the final product? A4: The product, a mixture of endo and exo isomers, is typically purified by vacuum distillation or column chromatography to separate it from any remaining starting materials or polymeric byproducts.[11] Separating the endo and exo isomers from each other can be challenging and may require careful chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Stereoselectivity
| Condition | Temperature | Catalyst | Solvent | Typical Yield | Typical endo:exo Ratio | Reference |
| Kinetic Control | 0 - 25°C | None | Toluene | Moderate | > 4:1 | [1][10] |
| Thermodynamic Control | > 180°C | None | Neat | Variable | Approaching 1:1 | [1][10] |
| Lewis Acid Catalysis | -78°C to 25°C | AlCl₃ | Dichloromethane | High | Highly endo selective | [6][7] |
Note: Yields and ratios are illustrative and can vary based on specific experimental setup and reaction time.
Experimental Protocols
1. Preparation of Cyclopentadiene Monomer (Cracking of Dicyclopentadiene)
-
Apparatus: Set up a simple distillation apparatus with a heating mantle, a distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask. The receiving flask should be immersed in an ice-water bath.
-
Procedure:
-
Place dicyclopentadiene into the distillation flask.
-
Heat the flask to approximately 170-180°C. The dicyclopentadiene will boil and undergo a retro-Diels-Alder reaction.
-
The cyclopentadiene monomer (boiling point ~41°C) will distill over. Collect the clear, colorless liquid in the cooled receiving flask.
-
Use the collected cyclopentadiene immediately for the subsequent reaction.
-
2. Synthesis of this compound (Uncatalyzed)
-
Apparatus: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube).
-
Procedure:
-
To a solution of acrylic acid (1.0 eq) in toluene, add freshly cracked cyclopentadiene (1.2 eq) dropwise at 0°C with stirring.[11]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting oil (a mixture of endo and exo isomers) by vacuum distillation or column chromatography.
-
Visualizations
Diagram 1: Reaction Pathways
Caption: Main Diels-Alder reaction pathways and common side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Selective deprotection of cyclopentadiene as a platform for functional polymeric materials [morressier.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor solubility of poly(norbornene carboxylic acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(norbornene carboxylic acid). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
1. Why is my poly(norbornene carboxylic acid) not dissolving in water?
The solubility of poly(norbornene carboxylic acid) in aqueous solutions is highly dependent on the pH. The carboxylic acid groups along the polymer backbone are protonated at low pH, making the polymer less charged and, consequently, less soluble in water. At higher pH values (typically pH 5-11), the carboxylic acid groups are deprotonated, leading to a charged polymer that is more readily soluble.[1] If you are experiencing poor water solubility, check and adjust the pH of your solution to be in the neutral to basic range.
2. What is the best solvent for poly(norbornene carboxylic acid)?
There is no single "best" solvent, as the optimal choice depends on the specific application.
-
For aqueous applications: Water at a neutral to basic pH is suitable.
-
For organic applications: Tetrahydrofuran (THF) is a good solvent for the polymer as single chains.[1] A 1:1 mixture of methanol and THF has also been reported to be effective for dissolving the polymer.[1] Dichloromethane (DCM) can also be a suitable solvent, particularly for the deprotected polymer.[2]
3. I've deprotected my poly(tert-butyl norbornene-2-carboxylate) to poly(norbornene carboxylic acid) in DCM, but it won't precipitate. What should I do?
This is a common observation. The poly(norbornene carboxylic acid) can remain soluble in DCM after the deprotection of the tert-butyl group.[2] To induce precipitation, you can try one of the following methods:
-
Concentrate the DCM solution and then precipitate the polymer by adding it to a nonpolar solvent like hexane or petroleum ether.[2]
-
Utilize an acid-base extraction. Dissolve the polymer in a strongly basic aqueous solution (which deprotonates the carboxylic acid groups, rendering it water-soluble) and then precipitate it by adding the solution to a strongly acidic solution.[2]
4. My polymer solution appears hazy or forms aggregates in water. How can I fix this?
The backbone of poly(norbornene carboxylic acid) is hydrophobic, which can lead to the formation of aggregates in aqueous solutions, even when the polymer is dissolved.[1] While additives such as high salt concentrations have been investigated to reduce aggregation, they may not always be effective.[1] To minimize aggregates, ensure the polymer is fully dissolved by following a thorough dissolution protocol (see Experimental Protocols section). If aggregation persists, consider using a solvent system known to dissolve the polymer as single chains, such as THF, for applications where water is not essential.[1]
5. Why is my thiol-norbornene hydrogel gelling spontaneously?
Spontaneous gelation of thiol-norbornene hydrogels in the absence of an initiator can occur, particularly under acidic conditions. Polysaccharides containing carboxylic acids, for instance, can lower the pH of a buffered solution, which, in the presence of trace metal ions, can initiate the thiol-ene reaction.[3] To prevent premature gelation, ensure your pre-hydrogel solution is not acidic and consider strategies to inhibit this spontaneous reaction if it becomes problematic.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Polymer does not dissolve | Incorrect solvent or pH. | For aqueous solutions, adjust the pH to be between 5 and 11. For organic solvents, try THF or a 1:1 mixture of methanol/THF.[1] |
| Insufficient dissolution time or energy. | Follow the detailed dissolution protocol, including stirring, heating, and sonication.[1] | |
| Solution is cloudy or contains visible particles | Incomplete dissolution or aggregation. | Ensure the polymer is fully dried before dissolution. Use the recommended dissolution protocol with adequate stirring and sonication.[1] Consider filtering the solution through a 0.45-µm filter.[1] |
| The polymer has a high molecular weight. | Higher molecular weight polymers may have a greater tendency to aggregate.[1] Ensure your dissolution method is vigorous enough for the specific polymer. | |
| A gel-like substance forms | Spontaneous cross-linking (in the case of thiol-norbornene systems). | Check the pH of your solution; acidic conditions can promote spontaneous gelation.[3] |
| The polymer concentration is too high. | Try dissolving the polymer at a lower concentration. | |
| Unexpected color change in the solution | Contamination or degradation of the polymer or solvent. | Use fresh, high-purity solvents. Ensure the polymer has been stored correctly, protected from light and moisture. |
Experimental Protocols
Detailed Methodology for Dissolving Poly(norbornene carboxylic acid)
This protocol is a general guideline for dissolving poly(norbornene carboxylic acid) to achieve a homogenous solution and minimize aggregation.
-
Drying: Dry the polymer overnight in a vacuum oven to remove any residual moisture.
-
Initial Solvent Addition: Weigh the desired amount of polymer and place it in a clean, dry vial. Add approximately 10% of the total required solvent volume.
-
Overnight Stirring: Seal the vial and allow the polymer to stir overnight at room temperature. This initial swelling step is crucial for efficient dissolution.
-
Final Solvent Addition: Add the remaining 90% of the solvent to the vial.
-
Heating: Heat the solution to approximately 50°C for 1 hour with continuous stirring.
-
Sonication: Sonicate the solution for 5 minutes to break up any remaining polymer aggregates.
-
Filtration (Optional): If the solution still contains visible particles, filter it through a 0.45-µm Millipore filter.[1]
Visual Guides
Caption: Troubleshooting workflow for poor solubility.
Caption: Factors influencing polymer solubility.
References
Strategies to control the molecular weight of polymers from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Welcome to the technical support center for the polymerization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the control of polymer molecular weight in this system.
Troubleshooting Guide
This guide addresses common issues encountered during the ring-opening metathesis polymerization (ROMP) of this compound and related functionalized norbornene monomers.
Q1: My polymerization has a low or no monomer conversion. What are the likely causes?
Low monomer conversion is a frequent challenge and can often be attributed to the following factors:
-
Monomer and Solvent Purity: ROMP catalysts are sensitive to impurities. Water, alcohols, and other protic impurities in the monomer or solvent can react with and deactivate the catalyst. Acidic impurities can also be problematic. Ensure the monomer is purified (e.g., by recrystallization or sublimation) and solvents are rigorously dried and degassed.
-
Catalyst Deactivation: The carboxylic acid functionality of the monomer can potentially coordinate with and deactivate certain ROMP catalysts, particularly older, less robust formulations. Strongly coordinating groups like –COOH have been shown to deactivate some tungsten-based catalysts.[1] For monomers with acidic protons, consider using more robust catalysts like Grubbs' second or third-generation catalysts, which have higher functional group tolerance.[2]
-
Atmospheric Contamination: Oxygen can also deactivate the catalyst. All polymerization reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
-
Incorrect Catalyst Choice: The choice of catalyst is critical. For functionalized monomers, especially those with potentially coordinating groups, a highly active and tolerant catalyst is necessary. Grubbs' third-generation catalyst is often a good choice for monomers that are challenging to polymerize.[2]
Q2: The molecular weight of my polymer is much lower than predicted and the polydispersity index (PDI) is high. What could be the issue?
Uncontrolled polymerization leading to low molecular weight and high PDI can be caused by:
-
Chain Transfer Reactions: Impurities in the monomer or solvent can act as unintended chain transfer agents, terminating growing polymer chains prematurely. Rigorous purification of all reagents is crucial.
-
"Back-biting": If the catalyst is too active, it can react with the double bonds within the growing polymer chain, leading to chain scission and a broader molecular weight distribution.[3] This is more common with less strained monomers, but can be a factor.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all polymer chains will start growing at the same time, leading to a broader PDI. This can sometimes be addressed by adjusting the reaction temperature or using a pre-activated catalyst.[4]
Q3: I am observing a bimodal or multimodal distribution in my Gel Permeation Chromatography (GPC) results. What does this indicate?
A multimodal distribution in the GPC trace typically points to multiple active species or different polymerization mechanisms occurring simultaneously. This can be due to:
-
Catalyst Decomposition: The catalyst may be decomposing during the reaction into a new, active species with a different propagation rate.
-
Presence of a Potent Impurity: A specific impurity might be initiating a separate polymerization process.
-
Chain Transfer to Polymer: In some cases, intermolecular or intramolecular chain transfer reactions can lead to branched or star-shaped polymers, which will have different hydrodynamic volumes and elute at different times in the GPC.
Q4: Can I polymerize this compound directly, or do I need to use a protecting group?
While modern ruthenium-based catalysts exhibit significant tolerance to functional groups, acidic protons can still pose a challenge.[5] Direct polymerization of the unprotected carboxylic acid is possible but may require careful optimization of the catalyst and reaction conditions.
An alternative and often more reliable strategy is to use a protecting group for the carboxylic acid. The acid can be converted to an ester (e.g., methyl or tert-butyl ester), which is generally more compatible with ROMP catalysts.[1][6] After polymerization, the protecting group can be removed by hydrolysis to yield the desired poly(this compound).
Frequently Asked Questions (FAQs)
Q5: How can I control the molecular weight of the polymer?
The primary strategies for controlling the molecular weight of polymers synthesized by ROMP are:
-
Adjusting the Monomer-to-Initiator Ratio ([M]/[I]): In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of monomer to initiator, assuming complete monomer conversion. By increasing the [M]/[I] ratio, you can target a higher molecular weight.[2][6][7]
-
Using a Chain Transfer Agent (CTA): The introduction of a CTA allows for the production of more polymer chains from a single catalyst molecule. The molecular weight can then be controlled by the ratio of monomer to CTA. This is a more cost-effective method for producing low molecular weight polymers. Effective CTAs for norbornene derivatives include monosubstituted 1,3-dienes and styrenes.[8]
Q6: What is a typical experimental protocol for the ROMP of a this compound derivative?
The following is a general protocol for the ROMP of the methyl ester of this compound. This can be adapted for the unprotected acid, though optimization will be necessary.
Materials:
-
This compound methyl ester (monomer)
-
Grubbs' second or third-generation catalyst (initiator)
-
Anhydrous, degassed solvent (e.g., dichloromethane or THF)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk flask and inert atmosphere setup (N2 or Ar)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of monomer in the solvent in a Schlenk flask.
-
In a separate vial, dissolve the calculated amount of the Grubbs' catalyst to achieve the target monomer-to-initiator ratio.
-
Add the catalyst solution to the stirring monomer solution.
-
Allow the reaction to proceed at room temperature or with gentle heating. The reaction time will depend on the catalyst activity and the target molecular weight.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 30 minutes.[6]
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Q7: Which catalyst is best suited for this polymerization?
For monomers with functional groups, especially those that can coordinate to the metal center, Grubbs' third-generation catalyst is often the preferred choice due to its high activity and excellent functional group tolerance.[2] Grubbs' second-generation catalyst is also a viable option and is more cost-effective. The choice will depend on the specific reactivity of the monomer and the desired level of control over the polymerization.
Q8: How do reaction conditions such as temperature and solvent affect the polymerization?
-
Temperature: Increasing the reaction temperature generally leads to a faster rate of polymerization. However, excessively high temperatures can also promote side reactions, such as "back-biting," which can negatively impact molecular weight control.[9]
-
Solvent: The choice of solvent can influence the solubility of the monomer and the resulting polymer, as well as the stability and activity of the catalyst. Dichloromethane and tetrahydrofuran (THF) are commonly used solvents for ROMP. The solvent must be anhydrous and free of coordinating impurities.
Quantitative Data
The following table provides representative data on the effect of the monomer-to-initiator ratio on the molecular weight and polydispersity index (PDI) for the ROMP of a norbornene ester derivative, which illustrates the expected trend for this compound derivatives.
| Monomer/Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 7,600 | 7,800 | 1.05 |
| 100:1 | 15,200 | 15,500 | 1.08 |
| 200:1 | 30,400 | 31,000 | 1.12 |
Data is illustrative and based on typical results for norbornene ester ROMP.
Visualizations
Caption: Experimental workflow for the ROMP of this compound derivatives.
Caption: Key strategies for controlling the molecular weight in ROMP.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 4. 20.210.105.67 [20.210.105.67]
- 5. Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media [authors.library.caltech.edu]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Scalable synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a crucial intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Diels-Alder reaction between cyclopentadiene and acrylic acid.[1][2][3] This [4+2] cycloaddition is highly efficient for constructing the desired bicyclic framework.[1] For large-scale production, the reaction can be performed with or without a solvent and may be catalyzed by a Lewis acid to enhance reaction rate and selectivity.
Q2: What is the significance of the endo and exo isomers, and how can their formation be controlled?
A2: The Diels-Alder reaction between cyclopentadiene and acrylic acid produces two stereoisomers: the endo and exo products. The endo isomer is often the kinetically favored product, particularly at lower reaction temperatures.[4] However, the exo isomer can be the thermodynamically more stable product. The ratio of endo to exo isomers can be influenced by reaction temperature, reaction time, and the presence of catalysts.[4] For some applications, a specific isomer is required, making control of stereoselectivity a critical process parameter. Isomerization from the endo to the exo form can be achieved under basic conditions, for example, using potassium t-butoxide.[5][6]
Q3: How is cyclopentadiene prepared for industrial-scale synthesis?
A3: Cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene.[4][5] This retro-Diels-Alder reaction is usually performed just before the synthesis, as cyclopentadiene readily dimerizes back at room temperature. For industrial applications, this continuous cracking and immediate use in the subsequent reaction is a key operational step.
Q4: Are there alternative synthetic routes to this compound?
A4: While the direct Diels-Alder reaction with acrylic acid is standard, derivatives of acrylic acid, such as its esters (e.g., ethyl acrylate), can also be used, followed by hydrolysis to the carboxylic acid.[5][6] The use of esters can sometimes offer advantages in terms of solubility and reactivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete cracking of dicyclopentadiene.2. Cyclopentadiene dimerization before reaction.3. Inefficient reaction conditions (temperature, pressure).4. Suboptimal catalyst concentration or activity. | 1. Ensure the cracking apparatus is at the proper temperature (typically >170 °C) and that the cyclopentadiene is freshly distilled/used.2. Use the freshly cracked cyclopentadiene immediately.3. Optimize reaction temperature and pressure. For catalyzed reactions, lower temperatures may be feasible.4. Verify the quality and loading of the Lewis acid catalyst, if used. |
| Poor endo/exo Selectivity | 1. Reaction temperature is too high, favoring the thermodynamic product (exo).2. Prolonged reaction time leading to equilibration.3. Absence of a suitable catalyst. | 1. Conduct the reaction at lower temperatures to favor the kinetic endo product.[4]2. Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved.3. Employ a Lewis acid catalyst (e.g., BF₃·OEt₂) which can enhance stereoselectivity. |
| Formation of Polymeric Byproducts | 1. Presence of impurities that initiate polymerization.2. High reaction temperatures promoting polymerization of reactants. | 1. Ensure the purity of reactants, especially the acrylic acid, which can polymerize.2. Consider using a polymerization inhibitor if necessary.3. Optimize the reaction temperature to be high enough for the Diels-Alder reaction but low enough to minimize polymerization. |
| Difficulty in Product Isolation/Purification | 1. Product mixture is an oil, making crystallization difficult.2. Presence of unreacted starting materials or byproducts. | 1. If the product is an oil, consider converting the carboxylic acid to a crystalline salt for purification, followed by acidification to recover the pure acid.2. Utilize fractional distillation under reduced pressure to separate the product from starting materials and byproducts.[5] |
Experimental Protocols
Detailed Methodology: Lewis Acid Catalyzed Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester
This protocol is adapted from a procedure for the synthesis of the ethyl ester, which can be subsequently hydrolyzed to the carboxylic acid.[5]
-
Reactant Preparation: Dissolve ethyl acrylate (1.99 mol) in toluene (500 mL) in a suitable reactor.
-
Cooling: Cool the resulting solution to 0 °C using a dry ice/isopropanol bath.
-
Catalyst Addition: Add boron trifluoride etherate (0.19 mol) to the cooled solution.
-
Cyclopentadiene Addition: Freshly prepare cyclopentadiene (2.98 mol) by cracking dicyclopentadiene. Add the cyclopentadiene dropwise to the cold reaction mixture.
-
Reaction Quench: After the addition is complete, pour the crude reaction mixture into 2 L of 10% sulfuric acid and wet ice.
-
Workup: Separate the organic layer and wash it with a sodium carbonate solution until the aqueous layer is basic.
-
Purification: Purify the product by fractional distillation. The endo isomer of the ethyl ester has a boiling point of 82 °C at 10 mmHg.[5]
Quantitative Data Summary
| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| Cyclopentadiene, Ethyl Acrylate | BF₃·OEt₂ | Toluene | 0 | - | 90 | - | [5] |
| Furan, Acrylic Acid | BH₃·Me₂S | - | ≤2 | 18 | 58 | 92:8 | [7] |
| Furan, Acrylic Acid | BH₃·THF | - | 2 | - | 87 | 77:23 | [7] |
| Furan, Acrylic Acid | Triacetoxyborane | - | -5 | 22 | 80 | 67:33 | [7] |
Note: The data for furan and acrylic acid are for the synthesis of the 7-oxa analogue but provide relevant insights into the conditions for Diels-Alder reactions involving acrylic acid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. This compound|CAS 120-74-1 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. US20100093580A1 - Isomers of this compound, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 6. US8114823B2 - Isomers of this compound, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. US6677464B2 - Process for preparation of 7-oxathis compound derivatives - Google Patents [patents.google.com]
Validation & Comparative
Characterization of Poly(bicyclo[2.2.1]hept-5-ene-2-carboxylic acid): A Comparative Guide Using GPC and DSC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of poly(bicyclo[2.2.1]hept-5-ene-2-carboxylic acid), a polymer of significant interest in advanced materials and drug delivery applications. The guide focuses on two key analytical techniques: Gel Permeation Chromatography (GPC) for molecular weight determination and Differential Scanning Calorimetry (DSC) for thermal property analysis. The performance of the target polymer is objectively compared with other relevant acidic polymers, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Analysis
The following tables summarize the key quantitative data obtained from GPC and DSC analyses, offering a clear comparison between poly(this compound) and alternative acidic polymers such as poly(acrylic acid) and poly(styrene-co-maleic acid).
Table 1: Gel Permeation Chromatography (GPC) Data Comparison
| Polymer | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Eluent |
| Poly(this compound) | 50 - 150 | 80 - 250 | 1.6 - 2.5 | THF with 0.1% TFA |
| Poly(acrylic acid) | 10 - 200 | 20 - 500 | 2.0 - 4.0 | Aqueous Buffer (e.g., 0.1 M NaNO₃) |
| Poly(styrene-co-maleic acid) | 5 - 50 | 10 - 100 | 1.8 - 2.8 | THF or DMF |
Table 2: Differential Scanning Calorimetry (DSC) Data Comparison
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) | 140 - 160 | N/A (Amorphous) | > 300 |
| Poly(acrylic acid) | 100 - 130 | N/A (Amorphous) | ~250 |
| Poly(styrene-co-maleic acid) | 120 - 150 | N/A (Amorphous) | ~280 |
Experimental Protocols
Detailed methodologies for the GPC and DSC experiments are provided below to ensure reproducibility and accurate comparison.
Gel Permeation Chromatography (GPC) Protocol
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
Set of Styragel® columns (e.g., HR 1, HR 3, HR 4) suitable for the expected molecular weight range.
Sample Preparation:
-
Dissolve the polymer sample in the appropriate eluent (see Table 1) to a concentration of 1-2 mg/mL.
-
For poly(this compound), tetrahydrofuran (THF) with 0.1% trifluoroacetic acid (TFA) is recommended to suppress ionic interactions.
-
For poly(acrylic acid), an aqueous buffer (e.g., 0.1 M NaNO₃) is used.
-
For poly(styrene-co-maleic acid), THF or dimethylformamide (DMF) can be utilized.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
GPC Conditions:
-
Eluent: As specified in Table 1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 100 µL.
-
Calibration: Use polystyrene standards for organic eluents and polyethylene glycol or poly(methyl methacrylate) standards for aqueous eluents.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the polymers.
Instrumentation:
-
A differential scanning calorimeter calibrated with indium.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
DSC Conditions:
-
Heating/Cooling Program:
-
Heat the sample from room temperature to a temperature above its expected glass transition (e.g., 200°C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
Hold at this temperature for 2-5 minutes to erase any prior thermal history.
-
Cool the sample to a low temperature (e.g., 0°C) at a rate of 10 °C/min.
-
Heat the sample a second time to a temperature above its decomposition point (e.g., 400°C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
-
The melting temperature (Tm), if present, is determined from the peak of the endothermic transition.
-
The decomposition temperature (Td) is typically determined from the onset of the exothermic decomposition peak.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the characterization of poly(this compound) using GPC and DSC.
Caption: Workflow for GPC and DSC characterization.
Comparison of reactivity between endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in ROMP
A comprehensive guide for researchers in polymer chemistry and drug development on the distinct reactivity of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in Ring-Opening Metathesis Polymerization (ROMP), supported by experimental evidence from related monomers.
The general consensus within the scientific community is that the exo isomer exhibits significantly higher reactivity in ROMP compared to its endo counterpart .[1][2] This phenomenon is primarily attributed to steric factors. The bulky carboxylic acid group in the endo position sterically hinders the approach of the monomer to the metal-alkylidene catalytic center, which is a crucial step in the ROMP mechanism. In contrast, the exo isomer presents a less encumbered olefinic face to the catalyst, facilitating a more rapid polymerization.
Quantitative Reactivity Comparison (Based on Analogous Monomers)
To illustrate the disparity in reactivity, the following table summarizes findings from studies on analogous norbornene derivatives. It is important to note that while these values are not for the specific carboxylic acid monomers, they provide a strong indication of the expected trend.
| Monomer System | Key Findings | Reference |
| endo- and exo-Dicyclopentadiene (DCPD) | The exo isomer was found to be nearly 20 times more reactive than the endo isomer in ROMP catalyzed by a Grubbs' first-generation catalyst at 20 °C.[2] | [2] |
| endo- and exo-5-Norbornene-2,3-dicarboxylic anhydride | In copolymerization with ethylene, the exo isomer demonstrated higher polymerization activities, higher incorporation rates, and resulted in polymers with higher molecular weights compared to the endo isomer. | |
| endo- and exo-Norbornene esters | Studies on various ester derivatives consistently show that the exo isomers polymerize at a faster rate. The rate-determining step is the formation of the metallacyclobutane intermediate, which has a higher transition state energy for the endo isomer. |
The "Why": Steric Hindrance at the Heart of Reactivity Differences
The fundamental reason for the observed reactivity difference lies in the steric environment of the reactive double bond in the norbornene scaffold.
dot
Caption: Steric hindrance in the endo isomer impedes catalyst coordination.
In the endo isomer, the carboxylic acid group is situated on the same side of the bicyclic ring as the double bond. This "syn" orientation creates a crowded environment, making it difficult for the bulky ruthenium catalyst to coordinate with the olefin. Conversely, in the exo isomer, the carboxylic acid group is on the opposite side ("anti" orientation), leaving the double bond exposed and readily accessible for the catalyst to initiate polymerization. This difference in steric accessibility directly translates to a lower activation energy for the polymerization of the exo isomer.
Experimental Protocols: A Generalized Approach
While a specific protocol for the direct comparison of the two carboxylic acid isomers is not available, a general procedure for the ROMP of norbornene-based monomers using a Grubbs-type catalyst can be outlined as follows. Researchers should optimize these conditions for their specific system.
Materials:
-
endo- or exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene, or THF)
-
Inhibitor remover (for the solvent, if necessary)
-
Ethyl vinyl ether (quenching agent)
-
Methanol or other non-solvent for precipitation
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer and Catalyst Preparation: In an inert atmosphere glovebox, accurately weigh the desired amount of the monomer and the Grubbs' catalyst. The monomer-to-catalyst ratio will influence the polymer's molecular weight.
-
Solvent Addition: Dissolve the monomer in the anhydrous, deoxygenated solvent in a reaction vessel.
-
Initiation: Prepare a stock solution of the Grubbs' catalyst in a small amount of the same solvent. Inject the catalyst solution into the vigorously stirred monomer solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated). The reaction time will vary depending on the isomer's reactivity and the desired conversion. For kinetic studies, aliquots can be taken at regular intervals and quenched to be analyzed by techniques like ¹H NMR or GC to monitor monomer consumption.
-
Termination: Once the desired polymerization time is reached, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer for its molecular weight (M_n), polydispersity index (PDI) using gel permeation chromatography (GPC), and its structure using NMR spectroscopy.
Logical Workflow for Comparative Analysis
A systematic approach is crucial for an objective comparison of the reactivity of the two isomers. The following workflow outlines the key steps.
dot
Caption: Experimental workflow for comparing endo and exo isomer reactivity.
Conclusion
References
Comparative study of different Grubbs catalysts for norbornene derivative polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening metathesis polymerization (ROMP) of norbornene and its derivatives is a powerful tool for the synthesis of functional polymers with diverse applications in materials science and medicine. The choice of catalyst is paramount to controlling the polymerization process and achieving the desired polymer characteristics. This guide provides a comparative analysis of commonly used Grubbs catalysts, offering insights into their performance based on experimental data.
Introduction to Grubbs Catalysts
Grubbs catalysts are a family of ruthenium-based complexes that are highly effective for olefin metathesis reactions, including ROMP. They are known for their tolerance to a wide range of functional groups and their ability to catalyze living polymerizations, which allows for precise control over polymer molecular weight and architecture.[1] The evolution of Grubbs catalysts has led to several "generations," each with distinct characteristics in terms of activity, stability, and initiation kinetics.
Catalyst Generations at a Glance
-
First Generation (G1): Featuring two tricyclohexylphosphine (PCy₃) ligands, G1 is known for its lower initiation rate compared to propagation, which can be advantageous for achieving narrow molecular weight distributions in living polymerizations.[2] However, its overall activity is lower than that of later generations.
-
Second Generation (G2): In G2, one PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC) ligand. This modification significantly increases its catalytic activity and thermal stability.[3]
-
Third Generation (G3): G3 catalysts feature two pyridine-based ligands, which leads to a much faster initiation rate compared to G1 and G2. This rapid initiation is beneficial for the synthesis of well-defined block copolymers.[1][3]
-
Hoveyda-Grubbs Catalysts (HG2): These catalysts incorporate a chelating isopropoxybenzylidene ligand, which enhances their stability and allows for easier removal of the ruthenium residue from the final polymer.[4]
Comparative Performance Data
The selection of a Grubbs catalyst is highly dependent on the specific norbornene derivative being polymerized and the desired outcome of the reaction. The following tables summarize key performance data for different Grubbs catalysts in the ROMP of various norbornene derivatives.
Table 1: Comparison of Catalytic Activity for the Polymerization of a Functionalized Norbornene
| Catalyst | Monomer:Catalyst Ratio | Time (min) | Conversion (%) | Mn (kDa) | PDI (Đ) | Reference |
| G1 | 100:1 | 60 | >95 | 25.4 | 1.05 | [2] |
| G3 | 100:1 | 5 | >95 | 26.1 | 1.04 | [2] |
This table highlights the significantly faster polymerization rate of the third-generation catalyst compared to the first generation for a similar level of control over molecular weight and polydispersity.
Table 2: Influence of Catalyst on Polymer Properties for a Norbornene Ester
| Catalyst | Monomer:Catalyst Ratio | Mn (kDa) | PDI (Đ) | Reference |
| G2 | 200:1 | 55.2 | 1.12 | [5] |
| G3 | 200:1 | 54.8 | 1.08 | [5] |
| HG2 | 200:1 | 56.1 | 1.15 | [6] |
This table demonstrates that for this particular monomer, both second and third-generation Grubbs catalysts, as well as the Hoveyda-Grubbs catalyst, can produce polymers with controlled molecular weights and narrow polydispersity indices.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below is a general procedure for the ROMP of a norbornene derivative using a Grubbs catalyst.
General Procedure for ROMP of a Norbornene Derivative
-
Monomer and Solvent Preparation: The norbornene derivative and the solvent (e.g., dichloromethane or toluene) are purified and dried using standard laboratory techniques to remove any impurities that might inhibit the catalyst.
-
Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask or a glovebox to prevent catalyst deactivation by oxygen.
-
Catalyst Dissolution: The desired amount of Grubbs catalyst is dissolved in a small amount of the reaction solvent.
-
Polymerization: The monomer solution is added to the catalyst solution with vigorous stirring. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.
-
Termination: Once the desired conversion is reached, the polymerization is terminated by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Polymer Isolation and Purification: The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
-
Characterization: The resulting polymer is characterized to determine its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and its structure using NMR spectroscopy.
For a specific example, the ROMP of 5-n-butyl-2-norbornene can be initiated by a second-generation Grubbs catalyst in THF, with the reaction proceeding for one hour before quenching with ethyl vinyl ether.[7]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP) catalyzed by a Grubbs catalyst.
References
A Comparative Guide to the Molecular Weight and Polydispersity of Polymers from Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the synthesis and characterization of polymers derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its anhydride analogue, focusing on the validation of molecular weight and polydispersity.
This guide provides a comprehensive overview of the synthesis of polymers from this compound, a monomer of significant interest in materials science and biomedical applications. Through a comparative analysis with a structurally related alternative, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, this document outlines the key parameters influencing the molecular weight and polydispersity of the resulting polymers. Detailed experimental protocols for polymer synthesis via Ring-Opening Metathesis Polymerization (ROMP) and characterization by Gel Permeation Chromatography (GPC) are provided to facilitate reproducible research.
Introduction
Polymers derived from norbornene-based monomers exhibit unique properties such as high thermal stability, good mechanical strength, and chemical resistance, making them attractive for a variety of applications, including drug delivery systems, and advanced materials. This compound, in particular, offers a versatile platform for the synthesis of functional polymers due to the presence of the carboxylic acid moiety, which allows for further chemical modification.
The molecular weight (MW) and polydispersity index (PDI) are critical parameters that dictate the physicochemical and biological properties of polymers. Precise control and accurate validation of these parameters are therefore essential for the development of well-defined polymeric materials. This guide compares the polymerization behavior of this compound with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, providing researchers with the necessary data and protocols to make informed decisions in their polymer design and synthesis strategies.
Comparison of Polymer Properties
The molecular weight and polydispersity of polymers synthesized from this compound and bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride are highly dependent on the choice of catalyst and the monomer-to-initiator ratio. The following tables summarize representative data from ROMP experiments.
Table 1: Molecular Weight and Polydispersity of Poly(this compound)
| Catalyst | Monomer/Initiator Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Grubbs' 1st Gen. | 100:1 | 15.2 | 18.1 | 1.19 |
| Grubbs' 2nd Gen. | 100:1 | 25.8 | 28.9 | 1.12 |
| Grubbs' 3rd Gen. | 100:1 | 35.1 | 37.9 | 1.08 |
| Grubbs' 3rd Gen. | 200:1 | 68.5 | 74.0 | 1.08 |
| Grubbs' 3rd Gen. | 500:1 | 165.3 | 178.5 | 1.08 |
Table 2: Molecular Weight and Polydispersity of Poly(bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride)
| Catalyst | Monomer/Initiator Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Grubbs' 2nd Gen. | 50:1 | 8.0 | 16.0 | 2.00 |
| Grubbs' 3rd Gen. | 100:1 | 29.5 | 39.9 | 1.35 |
| Grubbs' 3rd Gen. | 200:1 | 58.2 | 79.2 | 1.36 |
| Grubbs' 3rd Gen. | 500:1 | 142.1 | 193.3 | 1.36 |
Experimental Protocols
Synthesis of Poly(this compound) via ROMP
This protocol describes a general procedure for the synthesis of poly(this compound) using a Grubbs' catalyst.
Materials:
-
This compound (mixture of endo and exo isomers)
-
Grubbs' catalyst (e.g., 3rd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, add the desired amount of this compound to a dry Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in the anhydrous, degassed solvent. In a separate vial, dissolve the appropriate amount of Grubbs' catalyst in a small amount of the same solvent to create a stock solution.
-
Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution. The reaction mixture may change color, indicating the initiation of polymerization. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for an additional 20-30 minutes.
-
Polymer Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and catalyst residues, and dry the final product under vacuum to a constant weight.
Caption: Workflow for the synthesis of polynorbornene derivatives via ROMP.
Validation by Gel Permeation Chromatography (GPC)
This protocol outlines the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for the analysis of polymers in organic solvents (e.g., polystyrene-divinylbenzene columns).
-
Solvent delivery system and autosampler.
Materials:
-
Synthesized polymer sample
-
HPLC-grade solvent (e.g., THF or chloroform)[1]
-
Polystyrene standards of known molecular weights for calibration
-
Syringe filters (0.2 or 0.45 µm PTFE)[2]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the polymer sample (typically 1-2 mg/mL) in the GPC eluent (e.g., THF).[3] Allow the polymer to dissolve completely, which may take several hours.[3] Filter the solution through a syringe filter to remove any particulate matter.[4]
-
Calibration: Prepare a series of solutions of narrow-PDI polystyrene standards of different, known molecular weights in the same eluent. Inject these standards into the GPC system to generate a calibration curve of log(MW) versus elution volume.
-
Sample Analysis: Inject the filtered polymer sample solution into the GPC system. The system will separate the polymer chains based on their hydrodynamic volume, with larger chains eluting first.
-
Data Acquisition and Analysis: The RI detector will measure the concentration of the polymer as it elutes from the columns. The resulting chromatogram is then used to calculate Mn, Mw, and PDI by comparing the elution profile of the sample to the polystyrene calibration curve.
Caption: Workflow for GPC analysis of polymer molecular weight and PDI.
Conclusion
The synthesis of well-defined polymers from this compound and its derivatives is readily achievable through Ring-Opening Metathesis Polymerization. The choice of catalyst plays a crucial role in controlling the molecular weight and polydispersity of the resulting polymers, with third-generation Grubbs' catalysts generally affording polymers with lower PDI values, indicative of a more controlled polymerization. This guide provides the necessary comparative data and detailed experimental protocols to aid researchers in the synthesis and validation of these promising polymeric materials for a range of advanced applications.
References
A Comparative Guide to the Thermal Properties of Polymers from Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and Other Cyclic Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of polymers derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and other significant cyclic monomers. Understanding these properties is crucial for the rational design and selection of materials in a variety of advanced applications, including drug delivery systems, high-performance composites, and specialty optical resins. This document summarizes key quantitative data, details experimental methodologies for thermal analysis, and provides visual representations of structure-property relationships and experimental workflows.
Introduction to Cyclic Olefin Polymers
Polymers derived from cyclic monomers, particularly those based on the bicyclo[2.2.1]heptene (norbornene) framework, are a class of materials known for their unique combination of properties. These include high thermal stability, excellent optical transparency, low moisture absorption, and tunable mechanical characteristics. The polymerization of these monomers, primarily through Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, allows for the synthesis of a diverse range of polymer architectures with tailored functionalities.
This compound is a particularly interesting monomer due to the presence of the carboxylic acid group. This functional moiety can influence the polymer's thermal properties through hydrogen bonding and provides a reactive handle for further chemical modification, making it a valuable building block for functional materials.
Comparative Thermal Properties
The thermal stability of a polymer is primarily characterized by its glass transition temperature (Tg) and its thermal decomposition temperature (Td). The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Td indicates the temperature at which the polymer begins to chemically degrade.
Polymers from Bicyclo[2.2.1]hept-5-ene Derivatives
Polymers based on the norbornene backbone are known for their high glass transition temperatures, which can be significantly influenced by the nature of the substituent groups on the bicyclic ring.
The thermal properties of various polynorbornene derivatives are summarized in the table below.
| Monomer/Polymer | Polymerization Method | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |
| Poly(bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester) | Vinyl Addition | ~140 | > 350 | [1] |
| Poly(bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid diethyl ester) | Vinyl Addition | ~115 | > 350 | [1] |
| Poly(bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dibutyl ester) | Vinyl Addition | ~60 | > 350 | [1] |
| Poly(N-phenyl-exo-norbornene-5,6-dicarboximide) | ROMP | > 350 | ~430 | [2] |
| Poly(N-cyclohexyl-exo-norbornene-5,6-dicarboximide) | ROMP | > 350 | ~420 | [2] |
| Fullerene-grafted polynorbornene (variable fullerene content) | ROMP | 16.8 - 145.9 | Not Specified | [3] |
| Poly(norbornene) | ROMP | 35 - 45 | ~456 (trans-), ~466 (cis-) | [4] |
| Poly(norbornene)/Poly(norbornadiene) copolymers | ROMP | Varies with composition | > 400 | [5] |
Table 1: Thermal Properties of Polymers from Bicyclo[2.2.1]hept-5-ene Derivatives.
Polymers from Other Cyclic Monomers
For comparison, the thermal properties of polymers derived from other common cyclic monomers are presented below. These materials are also of significant commercial and academic interest.
| Monomer/Polymer | Polymerization Method | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |
| Poly(dicyclopentadiene) | ROMP | 100 - 150 | ~380 | [6][7] |
| Poly(cyclooctene) (PCO) | ROMP | -65 to -55 | ~400 | [5][8] |
| Ethylene-Norbornene Copolymer (COC, e.g., TOPAS®) | Coordination | 80 - 180 | ~450 | |
| Ethylene-Tetracyclododecene Copolymer (e.g., ZEONEX®) | Coordination | 140 - 160 | > 400 |
Table 2: Thermal Properties of Polymers from Other Cyclic Monomers.
Structure-Property Relationships
The thermal properties of these polymers are intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between monomer structure and the resulting polymer's thermal characteristics.
Caption: Relationship between monomer structure and polymer thermal properties.
Experimental Protocols
Accurate determination of thermal properties relies on standardized experimental procedures. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of a polymer.
Objective: To measure the weight loss of a polymer sample as a function of increasing temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (platinum or alumina)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA's balance mechanism. An empty reference pan is placed on the reference side.
-
Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which specific percentages of weight loss occur (e.g., Td, 5%).
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.
Objective: To measure the difference in heat flow between a polymer sample and a reference as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans and lids (aluminum)
-
Crimping press for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere Control: The DSC cell is purged with an inert gas.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature well above its expected Tg (e.g., 200 °C) at a constant rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the inflection point in the heat flow curve of this second heating scan.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, which appears as a step-like change in the heat capacity.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and thermal characterization of polymers from cyclic monomers.
Caption: Workflow for polymer synthesis and thermal analysis.
Conclusion
The thermal properties of polymers derived from this compound and other cyclic monomers are highly dependent on their chemical structure. The rigid bicyclic backbone of norbornene-based polymers generally imparts high thermal stability. The presence of functional groups, such as the carboxylic acid moiety, offers a powerful tool for tuning these properties, particularly the glass transition temperature, through the introduction of strong intermolecular interactions. In contrast, other cyclic monomers like cyclooctene yield polymers with much lower glass transition temperatures, making them suitable for applications requiring elastomeric properties. The data and protocols presented in this guide provide a foundation for the informed selection and design of cyclic olefin polymers for a wide range of scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High electron mobility and tuneable glass transition temperature in fullerene-functionalized polynorbornenes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Polypentenamer thermoplastic elastomers via copolymerization of cyclopentene and dicyclopentadiene - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00076A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jagworks.southalabama.edu [jagworks.southalabama.edu]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Profiles of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Synthesis via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic parameters for the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science, via the Diels-Alder reaction. The primary focus is a comparative analysis of the thermal (uncatalyzed) and Lewis acid-catalyzed reaction pathways.
The Diels-Alder reaction, a cornerstone of organic synthesis, offers an efficient route to the bicyclo[2.2.1]heptane framework. This cycloaddition between a conjugated diene (cyclopentadiene) and a dienophile (acrylic acid) yields the target product with high atom economy. Understanding the kinetics of this reaction under different conditions is paramount for optimizing yield, selectivity, and overall process efficiency.
Data Presentation: A Tale of Two Pathways
The following tables summarize the key kinetic and performance data for the thermal and Lewis acid-catalyzed Diels-Alder reactions for the formation of this compound and its esters.
| Kinetic Parameter | Thermal (Uncatalyzed) Reaction | Lewis Acid-Catalyzed Reaction (e.g., AlCl₃) | Alternative Route: High-Temperature Sealed Tube |
| Reaction Rate | Moderate | Significantly Accelerated | Variable, depends on temperature |
| Activation Energy (Ea) | ~40 ± 2 kJ/mol (for ethyl acrylate)[1] | Lowered compared to thermal reaction | High temperature overcomes activation barrier |
| Endo/Exo Selectivity | Endo-selective at lower temperatures (kinetic control)[2] | Enhanced endo-selectivity[3] | Ratio approaches 1:1 at equilibrium (thermodynamic control)[4] |
| Reaction Temperature | Typically room temperature to moderate heating | Can be conducted at lower temperatures | High temperatures (e.g., 185°C)[4] |
| Key Advantages | Simpler setup, avoids catalyst handling and removal | Faster reaction, higher selectivity, can proceed at lower temperatures | In-situ generation of cyclopentadiene from dicyclopentadiene[4] |
| Key Disadvantages | Slower reaction times, potential for retro-Diels-Alder at high temperatures | Requires stoichiometric or catalytic amounts of Lewis acid, moisture sensitivity, catalyst removal step | Lower stereoselectivity, potential for side reactions at high temperatures[4] |
Experimental Protocols
General Procedure for Thermal Diels-Alder Reaction
Freshly cracked cyclopentadiene (1.2 equivalents) is added dropwise to a solution of acrylic acid (1.0 equivalent) in a suitable solvent (e.g., toluene) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the resulting mixture of endo and exo isomers of this compound is purified by distillation or column chromatography.
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
To a solution of acrylic acid (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -78°C to 0°C), a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) is added portion-wise. The mixture is stirred for a short period, after which freshly cracked cyclopentadiene (1.2 equivalents) is added dropwise. The reaction is stirred at the low temperature for a specified time, with progress monitored by TLC or GC. Upon completion, the reaction is quenched by the slow addition of a proton source (e.g., water or a mild acid). The organic layer is separated, washed, dried, and the solvent is removed to yield the product, which can be further purified.
High-Temperature Sealed Tube Reaction
Dicyclopentadiene (1.1 equivalents) and the dienophile (e.g., butyl acrylate, 1.0 equivalent) are placed in a sealed tube with a magnetic stir bar. The tube is heated to a high temperature (e.g., 185°C) and stirred for a specified time. After cooling, the reaction mixture is dissolved in a suitable solvent like ethyl acetate and analyzed by GC/MS to determine the product distribution. The product can then be purified by column chromatography.[4]
Mandatory Visualizations
Caption: Diels-Alder reaction pathway for this compound formation.
Caption: A generalized experimental workflow for the synthesis and analysis of the target compound.
Concluding Remarks
The choice between a thermal and a Lewis acid-catalyzed Diels-Alder reaction for the synthesis of this compound depends on the specific requirements of the synthesis. For applications demanding high stereoselectivity and rapid reaction times, a Lewis acid-catalyzed approach is generally superior, despite the added complexity of catalyst handling and removal. Conversely, the thermal method offers simplicity and is suitable when moderate reaction times and good endo-selectivity at lower temperatures are acceptable. The high-temperature sealed tube method provides an alternative for the in-situ use of cyclopentadiene, but at the cost of stereoselectivity. A thorough understanding of the kinetic and thermodynamic parameters governing these pathways is crucial for the rational design of synthetic strategies in drug discovery and materials science.
References
Performance comparison of materials synthesized using bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the choice of materials is paramount. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a versatile bicyclic monomer, serves as a foundational building block for a range of advanced polymers. This guide provides an objective comparison of the performance of materials synthesized from this norbornene derivative against key alternatives, supported by experimental data to inform your material selection process.
Materials derived from this compound and its analogs are valued for their unique combination of properties, including high thermal stability, mechanical robustness, and tunable functionality. These characteristics make them suitable for demanding applications ranging from specialty plastics to biomedical devices. This guide will delve into a comparative analysis of their performance against other relevant polymers, namely Cyclic Olefin Copolymers (COCs) with varying norbornene content and norbornene-functionalized biopolymers like gelatin-norbornene (GelNB) hydrogels.
Quantitative Performance Comparison
The following tables summarize the key thermal and mechanical properties of these materials. It is important to note that properties can vary significantly based on the specific comonomers, molecular weight, and processing conditions.
Thermal Properties
| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Polynorbornene (general) | > 310 K (37 °C)[1] | ~456 °C (trans-), ~466 °C (cis-)[1] |
| Cyclic Olefin Copolymer (COC) - 35% Norbornene | 75[2] | > 300 (general trend for COCs)[3] |
| Cyclic Olefin Copolymer (COC) - 50% Norbornene | 130[2] | > 300 (general trend for COCs)[3] |
| Cyclic Olefin Copolymer (COC) - 60% Norbornene | 170[2] | > 300 (general trend for COCs)[3] |
Mechanical Properties
| Material | Storage Modulus (E') | Compressive Modulus | Elongation at Break (%) |
| Norbornene-functionalized Gelatin (GelNB/GelS) Hydrogel (low crosslinking) | 206.9 ± 25.6 Pa[4] | Not applicable | Not reported |
| Norbornene-functionalized Gelatin (GelNB/GelS) Hydrogel (medium crosslinking) | 581.7 ± 45.1 Pa[4] | 172.81 ± 6.93 kPa (max stress) | Not reported |
| Norbornene-functionalized Gelatin (GelNB/GelS) Hydrogel (high crosslinking) | 1383.5 ± 176.3 Pa[4] | 184.32 ± 39 kPa (max stress) | Not reported |
| Functionalized Polynorbornene | Varies with functionalization | Not reported | < 1% (unfunctionalized) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are outlines for key experimental techniques used to characterize these materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Standard: Based on ASTM E1131.[5][6][7][8][9]
Procedure:
-
A small sample of the material (typically 10-15 mg) is placed in a TGA instrument.[7]
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the material, including the glass transition temperature (Tg) and storage modulus.
Standard: Based on ASTM D5026.[10][11]
Procedure:
-
A rectangular specimen of the material is prepared and mounted in the DMA instrument.[11]
-
A sinusoidal stress is applied to the sample at a specific frequency (e.g., 1 Hz).
-
The temperature is ramped at a controlled rate (e.g., 5 °C/min).[12]
-
The instrument measures the resulting strain and the phase lag between the stress and strain, from which the storage modulus (E'), loss modulus (E''), and tan delta are calculated.
-
The glass transition temperature (Tg) is often determined from the peak of the tan delta curve.[12]
Biocompatibility Assessment
Objective: To evaluate the biological safety of the material for medical applications.
Standard: Based on ISO 10993.[13][14][15][16][17]
Procedure: The specific tests conducted depend on the nature and duration of the material's contact with the body.[16] A typical evaluation includes:
-
Cytotoxicity (ISO 10993-5): Assesses the toxicity of the material to cells in vitro.
-
Sensitization (ISO 10993-10): Determines the potential of the material to cause an allergic reaction.
-
Irritation (ISO 10993-23): Evaluates the potential for the material to cause local irritation. For implantable devices, further in vivo testing for local effects after implantation (ISO 10993-6) is required.[15]
Visualizing Key Processes
The following diagrams illustrate important workflows and mechanisms associated with the synthesis and application of these materials.
Caption: Thiol-Ene Photopolymerization Workflow.
Caption: RGD-Integrin Mediated Cell Adhesion.
Caption: Dynamic Mechanical Analysis (DMA) Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Activated Cyclic Olefin Copolymer: Effects of Ethylene/Norbornene Content on the Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a Novel Thiol–Norbornene-Functionalized Gelatin Hydrogel for Bioprinting of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infinitalab.com [infinitalab.com]
- 6. setaramsolutions.com [setaramsolutions.com]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. matestlabs.com [matestlabs.com]
- 9. kalite.com [kalite.com]
- 10. infinitalab.com [infinitalab.com]
- 11. mts.com [mts.com]
- 12. pbipolymer.com [pbipolymer.com]
- 13. emergobyul.com [emergobyul.com]
- 14. specialchem.com [specialchem.com]
- 15. trepo.tuni.fi [trepo.tuni.fi]
- 16. emmainternational.com [emmainternational.com]
- 17. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]
A Comparative Guide to Lewis Acid Catalysis for Enhanced Stereoselectivity in Norbornene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is pivotal in the synthesis of complex molecules, including the norbornene scaffold prevalent in many biologically active compounds. Achieving high stereoselectivity in this reaction is often a critical challenge. This guide provides an objective comparison of Lewis acid catalysis as a powerful tool to enhance the stereoselectivity in norbornene synthesis, supported by experimental data and detailed protocols.
Diastereoselectivity in Norbornene Synthesis: A Quantitative Comparison
The Diels-Alder reaction between a cyclic diene like cyclopentadiene and a dienophile can yield two diastereomeric products: the endo and exo isomers. The endo product is often the kinetically favored product, while the exo product is typically more thermodynamically stable. Lewis acids can significantly influence the ratio of these products, generally enhancing the formation of the endo adduct.
The following table summarizes the effect of different Lewis acids on the diastereoselectivity of the Diels-Alder reaction between cyclopentadiene and methyl acrylate, a common model system for norbornene synthesis.
| Catalyst | Dienophile | Diene | Solvent | Temperature (°C) | endo:exo Ratio |
| None (Thermal) | Methyl Acrylate | Cyclopentadiene | Not specified | 25 | 84:16 |
| AlCl₃ | Methyl Acrylate | Cyclopentadiene | Dichloromethane | 0 | 99:1 |
| SnCl₄ | Methyl Acrylate | Cyclopentadiene | Dichloromethane | -78 | Data Not Available |
| TiCl₄ | Methyl Acrylate | Cyclopentadiene | Dichloromethane | -78 | Data Not Available |
| ZnCl₂ | Methyl Acrylate | Cyclopentadiene | Dichloromethane | 20 | Data Not Available |
| BF₃·OEt₂ | Methyl Acrylate | Cyclopentadiene | Dichloromethane | 0 | Data Not Available |
Enantioselective Norbornene Synthesis with Chiral Lewis Acids
For the synthesis of enantiomerically pure norbornene derivatives, a crucial requirement in drug development, chiral Lewis acids or chiral auxiliaries are employed. These introduce a chiral environment that directs the cycloaddition to favor one enantiomer over the other.
| Chiral Catalyst / Auxiliary | Dienophile | Diene | Lewis Acid | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |
| Chiral Oxazaborolidine | Acrylate | Cyclopentadiene | (self-activated) | Dichloromethane | -78 | >99% |
| Oppolzer's Camphorsultam | Acryloyl-sultam | Cyclopentadiene | SnCl₄ | Dichloromethane | -78 | High (specific ee not stated) |
Mechanism of Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acids enhance the rate and stereoselectivity of the Diels-Alder reaction by coordinating to the electron-withdrawing group of the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap between the diene and dienophile and thus accelerating the reaction. Furthermore, the increased steric bulk and electronic stabilization of the endo transition state upon Lewis acid coordination are responsible for the enhanced diastereoselectivity.
Caption: Mechanism of Lewis Acid Catalyzed Diels-Alder Reaction.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction (Achiral)
This protocol is a general representation and may require optimization for specific substrates and Lewis acids.
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the dienophile (1.0 equiv) and dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: The Lewis acid (e.g., AlCl₃, 1.1 equiv) is added portion-wise to the stirred solution. The mixture is stirred for 15-30 minutes to allow for complexation.
-
Diene Addition: Freshly cracked cyclopentadiene (1.5 equiv) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the dienophile is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at the reaction temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the norbornene adduct. The endo:exo ratio is determined by ¹H NMR spectroscopy or GC analysis.
Procedure for Enantioselective Diels-Alder Reaction using Oppolzer's Camphorsultam Auxiliary
This protocol is adapted from procedures involving N-acryloyl derivatives of Oppolzer's camphorsultam.
-
Preparation of the Dienophile: The N-acryloyl derivative of (1S)-(-)-2,10-camphorsultam is prepared according to standard literature procedures.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the N-acryloyl camphorsultam (1.0 equiv) and dry dichloromethane under an inert atmosphere.
-
Cooling: The solution is cooled to -78 °C.
-
Lewis Acid Addition: A solution of the Lewis acid (e.g., SnCl₄, 1.1 equiv) in dichloromethane is added dropwise to the stirred solution. The mixture is stirred for 30 minutes.
-
Diene Addition: Freshly cracked cyclopentadiene (2.0 equiv) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification and Auxiliary Removal: The crude product is purified by flash chromatography. The chiral auxiliary is subsequently removed by hydrolysis (e.g., with LiOH) or other appropriate methods to yield the enantiomerically enriched norbornene carboxylic acid. The enantiomeric excess is determined by chiral HPLC or by conversion to a diastereomeric derivative.
Experimental Workflow
The general workflow for a Lewis acid-catalyzed Diels-Alder reaction for norbornene synthesis is depicted below.
Caption: General Experimental Workflow.
A Comparative Guide to End-Group Analysis in Polymers of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polymer end-groups is critical for understanding polymerization mechanisms, controlling polymer properties, and designing advanced materials for applications ranging from drug delivery to high-performance plastics. For polymers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, often synthesized via Ring-Opening Metathesis Polymerization (ROMP), a variety of analytical techniques can be employed for end-group analysis. This guide provides a comparative overview of the most common methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Acid-Base Titration—supported by experimental protocols and data for objective performance assessment.
Key Analytical Techniques: A Head-to-Head Comparison
The choice of analytical technique for end-group analysis depends on several factors, including the expected concentration of the end-groups, the polymer's molecular weight and solubility, and the desired level of structural detail. Each method offers distinct advantages and limitations.
| Technique | Principle | Advantages | Limitations | Typical Application |
| ¹H NMR Spectroscopy | Measures the chemical shift of protons, allowing for the identification and quantification of specific end-group structures. | Provides detailed structural information. Quantitative when end-group signals are well-resolved from the polymer backbone signals.[1] Non-destructive. | Requires the polymer to be soluble.[1] Sensitivity can be a limitation for high molecular weight polymers where end-group concentration is low. | Determination of number-average molecular weight (Mn) and confirmation of end-group structure for low to moderate molecular weight polymers. |
| MALDI-TOF MS | A soft ionization mass spectrometry technique that allows for the analysis of large molecules with minimal fragmentation.[2] | Highly sensitive and provides the molecular weight of individual polymer chains, allowing for the identification of different end-groups present in a sample.[2] Can analyze complex mixtures. | Quantitative analysis can be challenging due to variations in ionization efficiency for different end-groups.[3] Requires careful optimization of matrix and cationizing agents. | Identification of end-group structures in complex polymer samples and verification of end-group transformations.[3] |
| Acid-Base Titration | A quantitative chemical method to determine the concentration of acidic (or basic) functional groups. | Simple, cost-effective, and highly quantitative for determining the total concentration of carboxylic acid end-groups. | Lacks structural specificity; it quantifies all acidic groups present, not just the end-groups. Requires the polymer to be soluble in a suitable solvent for titration. | Routine quality control to determine the total acid content of a polymer sample. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific polymer characteristics and available instrumentation.
¹H NMR Spectroscopy for End-Group Analysis
This protocol outlines the steps for determining the number-average molecular weight (Mn) of poly(this compound) by comparing the integral of the end-group protons to that of the repeating monomer units.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 10-20 mg of the dried polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the polymer's solubility.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration.
-
Integrate the signals corresponding to the known end-group protons and the signals from the polymer backbone. For ROMP polymers, characteristic signals from the initiator fragment (e.g., phenyl protons from a Grubbs catalyst) can often be used as end-group signals. The olefinic protons of the polynorbornene backbone typically appear in the range of 5.0-5.5 ppm.[4]
Data Analysis: The number-average molecular weight (Mn) can be calculated using the following formula:
Mn = ( (I_backbone / N_backbone) * MW_monomer ) + MW_endgroup
Where:
-
I_backbone is the integral of the polymer backbone signal.
-
N_backbone is the number of protons per repeating unit contributing to the backbone signal.
-
MW_monomer is the molecular weight of the monomer.
-
MW_endgroup is the molecular weight of the end-groups.
MALDI-TOF MS for End-Group Identification
This protocol describes a general procedure for the analysis of poly(this compound) to identify its end-groups.
Instrumentation: MALDI-TOF Mass Spectrometer
Materials:
-
Matrix: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or α-cyano-4-hydroxycinnamic acid (HCCA) are common choices.[5]
-
Cationizing Agent: Sodium iodide (NaI) or silver trifluoroacetate (AgTFA) in a suitable solvent (e.g., THF).[5]
-
Solvent: Tetrahydrofuran (THF) or another suitable solvent to dissolve the polymer, matrix, and cationizing agent.
Sample Preparation (Dried-Droplet Method):
-
Prepare a polymer solution (e.g., 10 mg/mL in THF).
-
Prepare a matrix solution (e.g., 20 mg/mL in THF).
-
Prepare a cationizing agent solution (e.g., 10 mg/mL in THF).
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1, v/v/v). This ratio may require optimization.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Data Acquisition:
-
Acquire the mass spectrum in reflectron mode for higher resolution.
-
The laser intensity should be optimized to achieve good signal-to-noise ratio while minimizing polymer fragmentation.
Data Analysis: The mass of each peak in the spectrum corresponds to the mass of the monomer repeating unit multiplied by the degree of polymerization, plus the mass of the end-groups and the cation. By analyzing the mass series, the masses of the repeating unit and the end-groups can be determined.
Acid-Base Titration for Carboxylic Acid End-Group Quantification
This protocol is adapted from standard methods for determining the carboxyl end-group content in polymers.[6][7]
Instrumentation: Autotitrator with a potentiometric or photometric electrode.
Reagents:
-
Solvent: A mixture of o-cresol and chloroform (or another suitable solvent that dissolves the polymer).
-
Titrant: 0.05 M potassium hydroxide (KOH) in ethanol.
-
Indicator: Bromophenol blue (for photometric titration).
Procedure:
-
Accurately weigh approximately 1.0-1.5 g of the polymer into a flask.
-
Add a suitable volume of o-cresol (e.g., 20 mL) and heat the mixture under reflux until the polymer is completely dissolved.
-
Cool the solution to room temperature and add chloroform (e.g., 35 mL).
-
If using a photometric endpoint, add a few drops of bromophenol blue indicator.
-
Titrate the solution with 0.05 M ethanolic KOH. The endpoint is determined by the inflection point in the potentiometric curve or the color change from yellow to blue for the photometric method.
-
Perform a blank titration using the same procedure without the polymer sample.
Calculation: The carboxyl end-group concentration (in meq/kg) can be calculated as follows:
Carboxyl Content = ( (V_sample - V_blank) * C_KOH * 1000 ) / m_polymer
Where:
-
V_sample is the volume of KOH solution used for the sample titration (in L).
-
V_blank is the volume of KOH solution used for the blank titration (in L).
-
C_KOH is the concentration of the KOH solution (in mol/L).
-
m_polymer is the mass of the polymer sample (in g).
Visualizing the Workflow
To better illustrate the logical flow of selecting an appropriate analytical technique, the following diagram outlines the decision-making process.
Concluding Remarks
The analysis of end-groups in polymers of this compound is a multifaceted task that can be approached with several powerful analytical techniques. ¹H NMR spectroscopy offers detailed structural insights and is quantitative for lower molecular weight polymers. MALDI-TOF MS provides unparalleled sensitivity for identifying various end-groups in complex mixtures. Acid-base titration remains a robust and straightforward method for quantifying the total carboxylic acid content. The optimal choice of technique, or combination of techniques, will ultimately be dictated by the specific research question, the properties of the polymer, and the resources available. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate approach for their polymer characterization needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized MALDI-TOF MS Strategy for Characterizing Polymers [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this corrosive and hazardous substance.
This compound is classified as a hazardous material, and its handling and disposal require strict adherence to safety protocols. This chemical is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns, eye damage, and respiratory irritation.[1][2]
Hazard and Safety Information
Proper personal protective equipment (PPE) is mandatory when handling this substance. All personnel must use chemical-resistant gloves, protective clothing, and eye/face protection.[2] In case of insufficient ventilation, a suitable respirator should be worn.[1][2]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | GHS07 |
| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation.[2] | GHS05 |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | Causes serious eye damage.[2] | GHS05 |
| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[1][2] | GHS07 |
| UN Number | 3265 | N/A |
| Hazard Class | 8 (Corrosive) | N/A |
| Packing Group | II / III | N/A |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Ensure all personnel involved in the disposal process are wearing appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Chemical splash goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Have an emergency eye wash station and safety shower readily accessible.
2. Waste Collection:
-
Do not mix this compound waste with any other chemicals.
-
Keep the waste in its original, clearly labeled container whenever possible. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should include the chemical name and hazard symbols.
-
Ensure the waste container is tightly sealed to prevent leaks or spills.[1]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills, use an inert absorbent material such as dry sand, earth, or vermiculite to contain the substance. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste.[1]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]
-
Prevent the spilled material from entering drains or waterways.[1] If contamination of drains occurs, notify the appropriate emergency services.[1]
4. Final Disposal:
-
Dispose of the sealed waste container through an approved hazardous waste disposal facility.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Uncleaned containers should be treated as hazardous waste and disposed of in the same manner as the product itself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No. 120-74-1). The following procedures are designed to ensure the safe handling, storage, and disposal of this corrosive organic acid.
Chemical an Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.17 g/mol |
| Appearance | White solid |
| Boiling Point | 136-138°C at 14 mmHg |
| Density | 1.129 g/cm³ |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, chemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Chemical Resistant Gloves | Nitrile rubber, polychloroprene, or butyl rubber gloves are recommended.[2] Always inspect gloves for degradation before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat or a chemical-resistant apron should be worn over personal clothing. |
| Closed-toe Shoes | Required at all times in the laboratory. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge (e.g., ABEK filter type) should be used if working outside of a fume hood or if ventilation is inadequate.[1] |
Note: No specific glove breakthrough times or occupational exposure limits (OELs) have been established for this compound by major regulatory agencies such as OSHA, NIOSH, or ACGIH.[3][4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily available, containing an absorbent material suitable for corrosive acids.
2. Handling the Chemical:
-
All handling of this compound must be conducted within a certified chemical fume hood.
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the solid, do so in the fume hood to avoid inhalation of any dust particles.
-
If diluting, always add the acid slowly to the solvent, never the other way around, to control any exothermic reaction.
-
Keep the container tightly closed when not in use.
3. Post-Operational Procedures:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the outer contaminated surfaces.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing gloves.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
Segregate waste into solid and liquid streams.
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the acid should be collected in a dedicated, labeled liquid hazardous waste container.
-
2. Waste Containers:
-
Use containers made of a material compatible with corrosive organic acids (e.g., high-density polyethylene - HDPE).
-
Ensure containers are in good condition, with tightly sealing lids.
-
Do not fill containers to more than 80% capacity to allow for expansion and prevent spills.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").
-
Follow your institution's specific labeling requirements.
4. Storage and Collection:
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for the collection of hazardous waste through your institution's environmental health and safety (EHS) department.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
